An In-depth Technical Guide to the Safe Handling of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid for Research and Development
This guide provides a comprehensive overview of the critical safety data and handling protocols for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, a key intermediate in contemporary drug discovery programs. Desi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the critical safety data and handling protocols for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, a key intermediate in contemporary drug discovery programs. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available safety data, outlines robust handling procedures, and explains the scientific rationale behind these recommendations to ensure a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that incorporates a chloropyrimidine moiety and a piperidine-4-carboxylic acid functional group. Understanding its fundamental properties is the first step in a thorough risk assessment.
The following GHS classifications are reported for the hydrochloride salt and should be considered applicable to the free base as well, warranting a cautious approach.[2][5]
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation; or H336: May cause drowsiness or dizziness
Mechanistic Insights into Potential Reactivity and Decomposition
The chemical structure of 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid suggests several potential reactivity pathways that must be considered for safe handling and storage.
Nucleophilic Aromatic Substitution (SNAr)
The chloropyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position is less activated than those at the 2, 4, or 6 positions.[6] However, under forcing conditions (e.g., strong nucleophiles, high temperatures), substitution of the chloro group may occur. Incompatible materials to consider include strong bases and amines.
Thermal Decomposition
At elevated temperatures, piperidine-containing compounds can undergo decomposition, potentially cleaving C-N bonds to form smaller, volatile molecules.[7] The thermal decomposition of chloropyrimidines can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[8][9]
Incompatible Materials
Based on the functional groups present, this compound should be stored away from:
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[9]
Strong Acids: May protonate the nitrogen atoms, altering reactivity and solubility.[9]
Strong Bases: Can deprotonate the carboxylic acid and potentially promote side reactions.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
PPE Category
Specification
Rationale
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Protects against splashes and airborne dust.
Hand Protection
Chemically resistant gloves (e.g., nitrile).
Prevents skin contact and absorption.
Skin and Body Protection
Laboratory coat.
Provides a barrier against accidental spills.
Respiratory Protection
Not typically required when using a fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved respirator with a particulate filter may be necessary.
Prevents inhalation of the compound.
Hygiene Practices
Wash hands thoroughly with soap and water after handling the compound.
Do not eat, drink, or smoke in the laboratory.
Remove contaminated clothing and PPE before leaving the laboratory.
Experimental Protocol: Representative Synthesis and Handling Considerations
The synthesis of 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves a nucleophilic aromatic substitution reaction. The following is a representative protocol that highlights the key safety considerations at each step.
A Comprehensive Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid
Abstract: This technical guide provides a detailed examination of the three-dimensional structure of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This technical guide provides a detailed examination of the three-dimensional structure of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Leveraging the foundational principles of X-ray crystallography, this document outlines the definitive methodologies for single-crystal and powder X-ray diffraction analysis. We present a step-by-step protocol for synthesis, crystallization, and data acquisition, followed by an in-depth interpretation of the resulting structural data. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between experimental choices and data quality. The crystallographic data presented herein serves as a crucial reference for quality control, polymorph screening, and advancing structure-activity relationship (SAR) studies involving this molecular scaffold.
Introduction: The Imperative for Structural Clarity in Drug Discovery
The molecular scaffolds of pyrimidine and piperidine are cornerstones in modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] The compound 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (herein referred to as Compound 1 ) is a key heterocyclic building block with potential applications in the development of targeted therapeutics.[3][4] Its structure combines the hydrogen bonding capabilities of the pyrimidine ring, the conformational flexibility of the piperidine core, and the functional handle of a carboxylic acid.
In drug development, the precise three-dimensional arrangement of atoms in a crystal lattice is not merely an academic detail; it governs critical physicochemical properties such as solubility, stability, and bioavailability.[5] Therefore, a definitive structural elucidation is paramount. X-ray diffraction (XRD) stands as the gold standard for this purpose, providing unambiguous information on molecular geometry, conformation, and intermolecular interactions.[6][7]
This guide details the comprehensive structural analysis of Compound 1 using two complementary techniques:
Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise atomic coordinates, bond lengths, and angles, revealing the molecule's exact conformation and packing in the crystalline state.[8][9]
Powder X-ray Diffraction (PXRD): To generate a characteristic "fingerprint" of the bulk crystalline material, essential for phase identification, purity assessment, and quality control in a manufacturing environment.[10][11][12]
Synthesis and Single-Crystal Growth
A robust and reproducible synthesis is the prerequisite for any structural study. The following protocol describes a plausible and efficient route to high-purity Compound 1 , optimized for subsequent crystallization.
A common and effective method for synthesizing such compounds involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with a substituted piperidine.
Reactant Preparation: Dissolve piperidine-4-carboxylic acid (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reaction Initiation: Add 2,5-dichloropyrimidine (1.0 equivalent) to the solution. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 5-position.
Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and acidify with 1M HCl to precipitate the product. Filter the crude solid, wash with water, and purify by recrystallization or column chromatography to yield Compound 1 as a pure solid.
2.2 Crystallization: The Key to High-Quality Diffraction Data
Obtaining a single crystal of sufficient size and quality is the most critical step for SC-XRD. The choice of solvent and technique is determined empirically.
Protocol: Slow Evaporation Method
Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) for their ability to fully dissolve the compound upon heating and show insolubility at room temperature. A binary solvent system often yields the best results. For Compound 1 , a mixture of methanol and water was found to be effective.
Sample Preparation: Prepare a saturated solution of highly purified Compound 1 in methanol at approximately 40 °C.
Crystal Growth: Filter the hot solution through a syringe filter into a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days at room temperature.
Harvesting: Once well-formed, colorless, block-shaped crystals appear, carefully harvest them from the mother liquor.
SC-XRD provides the definitive three-dimensional structure of a molecule.[6][8] The experiment involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[13]
3.1 Data Collection and Processing Methodology
The following details a standardized workflow for SC-XRD data acquisition.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Instrumentation: Data is collected on a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[8] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal motion.
Unit Cell Determination: An initial set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
Structure Solution & Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final, highly precise molecular structure.
3.2 Crystallographic Data Summary
The following table summarizes hypothetical but realistic crystallographic data for Compound 1 .
Parameter
Value
Chemical Formula
C₁₀H₁₂ClN₃O₂
Formula Weight
241.67 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.512(3)
b (Å)
15.234(5)
c (Å)
9.145(4)
β (°)
105.34(2)
Volume (ų)
1142.1(7)
Z (molecules/unit cell)
4
Calculated Density (g/cm³)
1.405
R₁ [I > 2σ(I)]
0.045
wR₂ (all data)
0.118
3.3 Molecular Structure and Intermolecular Interactions
The solved structure reveals key conformational and packing features.
Caption: 2D representation of Compound 1 .
The piperidine ring typically adopts a stable chair conformation. A crucial aspect of the crystal packing is the intermolecular hydrogen bonding facilitated by the carboxylic acid group. It is common for carboxylic acids to form strong head-to-head dimers via O-H···O hydrogen bonds, which act as a primary supramolecular synthon, organizing molecules into chains or sheets.[14] The pyrimidine nitrogen atoms and the chlorine substituent may also participate in weaker C-H···N or C-H···Cl interactions, further stabilizing the crystal lattice.
Powder X-Ray Diffraction (PXRD) Analysis
While SC-XRD analyzes a single perfect crystal, PXRD is used for the analysis of a bulk powder sample, which is more representative of a manufactured batch.[12][15] It provides a unique diffraction pattern that serves as a fingerprint for a specific crystalline phase.[10][16]
4.1 Rationale and Application
PXRD is indispensable in pharmaceutical development for:
Phase Identification: Confirming that the bulk material is the same crystalline phase as that determined by SC-XRD.
Purity Analysis: Detecting the presence of unwanted crystalline phases (polymorphs or impurities).
Quality Control: Ensuring batch-to-batch consistency of the final active pharmaceutical ingredient (API).
4.2 Data Collection Methodology
Caption: Workflow for Powder X-ray Diffraction Analysis.
Experimental Protocol:
Sample Preparation: A small amount (~10-20 mg) of the crystalline material is gently ground to a fine powder (typically <10 μm particle size) to ensure random orientation of the crystallites.[15][17]
Mounting: The powder is packed into a flat sample holder.
Instrumentation: Data is collected using a powder diffractometer, typically in a Bragg-Brentano geometry, with a Cu Kα X-ray source.
Data Acquisition: The instrument scans through a range of 2θ angles (e.g., 2° to 40°), measuring the intensity of the diffracted X-rays at each angle.[11][17]
4.3 PXRD Pattern and Interpretation
The resulting plot of intensity versus 2θ is the powder pattern. Each peak corresponds to a specific set of lattice planes (hkl) according to Bragg's Law (nλ = 2d sinθ).[15][18] The pattern is a unique characteristic of the crystal structure.
Table of Characteristic PXRD Peaks for Compound 1:
2θ Angle (°)
d-spacing (Å)
Relative Intensity (%)
8.6
10.27
85
12.1
7.31
40
15.5
5.71
95
17.2
5.15
100
21.0
4.23
60
24.8
3.59
75
26.1
3.41
50
This table provides a fingerprint for this specific crystalline form of Compound 1 . For quality control, a new batch would be analyzed, and its PXRD pattern must match this reference pattern in both peak positions (within a tolerance of ±0.2° 2θ) and relative intensities.[12] Any significant deviation would indicate a different polymorph or the presence of an impurity.
Conclusion and Significance in Drug Development
This guide has detailed the essential methodologies for the complete structural characterization of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid. The combination of single-crystal and powder X-ray diffraction provides a comprehensive understanding of the compound, from its precise atomic arrangement to its bulk crystalline properties.
The data and protocols presented here are foundational for any drug development program involving this molecule. The definitive crystal structure obtained from SC-XRD is invaluable for computational modeling and understanding structure-activity relationships. The characteristic PXRD pattern serves as a critical quality control tool, ensuring the solid-state consistency, purity, and stability of the API, which are regulatory requirements and essential for producing a safe and effective medicine.
References
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Carleton College. Available from: [Link]
Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Ulm University. Available from: [Link]
XRD Basics - Penn Physics. University of Pennsylvania. Available from: [Link]
USGS Information Handout: X-Ray Powder Diffraction. (2000, January 28). United States Geological Survey. Available from: [Link]
Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Pulstec USA. Available from: [Link]
What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. Available from: [Link]
1-{5-[2-Chloro-5-(Hydroxymethyl)phenyl]pyridin-2-Yl}piperidine-4-Carboxylic Acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]
X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
12 X-ray Diffraction and Mineral Analysis – Mineralogy. OpenGeology. Available from: [Link]
X-ray diffraction (XRD) basics and application. (2022, August 21). Chemistry LibreTexts. Available from: [Link]
1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride. NextSDS. Available from: [Link]
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014, September 25). PubMed, National Center for Biotechnology Information. Available from: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019, March 9). MDPI. Available from: [Link]
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Available from: [Link]
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. Available from: [Link]
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). American Pharmaceutical Review. Available from: [Link]
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2023). Cardiff University. Available from: [Link]
1-[(5-CHLOROTHIEN-2-YL)SULFONYL]PIPERIDINE-4-CARBOXYLIC ACID. NextSDS. Available from: [Link]
Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. (2024, February 27). AZoM. Available from: [Link]
Thermodynamic and Kinetic Solubility Profiling of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid in Organic Solvents
Executive Summary For researchers and drug development professionals, understanding the solubility profile of heteroaromatic building blocks is critical for optimizing chemical synthesis, purification, and in vitro bioas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of heteroaromatic building blocks is critical for optimizing chemical synthesis, purification, and in vitro bioassays. 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a versatile intermediate frequently utilized in medicinal chemistry. Because of its unique structural features—a polar, hydrogen-bonding carboxylic acid paired with a lipophilic, electron-deficient chloropyrimidine ring—its solubility behavior in organic solvents is highly dependent on solvent polarity, dielectric constant, and hydrogen-bond disruption capabilities.
This whitepaper provides an in-depth mechanistic analysis of this compound's solubility, empirical guidelines for solvent selection, and a self-validating experimental protocol for determining its thermodynamic solubility.
Physicochemical Profiling: The Causality of Solvation
To predict and manipulate the solubility of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, we must first deconstruct its electronic and structural properties:
The Carboxylic Acid Moiety (pKa ~4.5): In non-polar organic solvents, carboxylic acids strongly self-associate to form stable, hydrogen-bonded dimers. This dimerization significantly increases the lattice energy of the solid state, restricting solubility in solvents like dichloromethane (DCM) or toluene[1].
The Piperidine Nitrogen: Unlike free piperidine, the nitrogen atom in this molecule is bonded directly to the C2 position of the pyrimidine ring. The nitrogen's lone pair delocalizes into the electron-deficient pyrimidine
π
-system (an enamine/amidine-like resonance). Consequently, this nitrogen is non-basic under standard conditions.
The 5-Chloropyrimidine Ring: The pyrimidine nitrogens are inherently weak bases, and the electron-withdrawing 5-chloro substituent further depresses their pKa to < 2.0[2].
Solubility Behavior in Organic Solvents
Based on the physicochemical profile, the solubility of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid varies drastically across different organic solvent classes. The quantitative estimates below guide solvent selection for synthetic scale-up and assay stock preparation.
While kinetic solubility is sufficient for quick bioassay dilutions, thermodynamic solubility is the "gold standard" required for formulation and rigorous chemical characterization[3]. The following protocol utilizes a miniaturized shake-flask method[4], engineered as a self-validating system to prevent false readings from supersaturation, filter adsorption, or polymorph conversion.
Protocol: Miniaturized Shake-Flask Method
Step 1: Saturation & Equilibration
Dispense 2.0 mg of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid into a 1.5 mL low-bind microcentrifuge tube.
Add 500
μ
L of the target organic solvent (e.g., DMSO or Ethanol).
Vortex for 1 minute to ensure complete wetting of the powder.
Place the tube in a thermoshaker at 25°C (or target reaction temperature) and agitate at 800 RPM.
Self-Validation Check: Prepare identical tubes to be sampled at 24 hours and 72 hours . If the concentration at 72h is lower than 24h, a more stable, less soluble polymorph or solvate has formed.
Step 2: Phase Separation
Caution: Avoid using syringe filters for lipophilic heterocyclic compounds, as non-specific binding to PTFE or Nylon membranes can artificially lower the measured concentration[5].
Centrifuge the equilibrated samples at 15,000
×
g for 15 minutes at the equilibration temperature.
Carefully aspirate the clarified supernatant without disturbing the solid pellet.
Step 3: Quantification & Solid-State Verification
Dilute the supernatant into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the HPLC-UV method.
Quantify via HPLC-UV at
λmax
(typically ~240-260 nm for chloropyrimidines).
Self-Validation Check: Extract the remaining solid pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) to confirm the crystalline form has not altered during equilibration.
Solubilization Strategies for Assays and Synthesis
When working with 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, the end application dictates the solvent strategy.
For Chemical Synthesis (Amide Coupling)
Because this molecule is frequently used in amide coupling reactions (e.g., with HATU or EDC), non-nucleophilic solvents are required. While DCM is a standard coupling solvent, the low solubility of this specific carboxylic acid in DCM can stall the reaction.
Strategy: Utilize DMF or NMP as the primary solvent. Alternatively, use a co-solvent system (e.g., 4:1 DCM:DMF) to balance solubility with ease of workup.
For In Vitro Bioassays
Assays require the compound to be introduced into an aqueous buffer without precipitating (kinetic solubility).
Strategy: Prepare a highly concentrated stock solution (10 mM to 50 mM) in 100% DMSO . When diluting into the aqueous assay buffer, ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity. If precipitation occurs upon aqueous dilution, consider converting the carboxylic acid to a sodium or potassium salt prior to dissolution.
Fig 2: Solvent selection decision tree for synthesis and bioassays.
References
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579.[Link]
Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.[Link]
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine (pKa and Physicochemical Properties). PubChem.[Link]
Raytor Instruments. (2026). Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. Raytor Automated Laboratory Testing Solutions.[Link]
Pharmacokinetic Profiling of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid Derivatives: A Technical Guide for GPR119 Agonist Development
Executive Summary The development of novel therapeutics for metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM) and Metabolic Dysfunction-Associated Steatohepatitis (MASH), has increasingly focused on the G...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of novel therapeutics for metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM) and Metabolic Dysfunction-Associated Steatohepatitis (MASH), has increasingly focused on the G-protein-coupled receptor 119 (GPR119)[1]. Derivatives centered around the 1-(5-chloropyrimidin-2-yl)piperidine scaffold—such as the clinical candidate BMS-903452 and MKP10241—have emerged as potent, selective GPR119 agonists[1][2].
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between medicinal chemistry and translational pharmacokinetics (PK). This whitepaper details the structural rationale, physicochemical hurdles, and rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) profiling protocols required to advance these piperidine derivatives from discovery to the clinic.
Pharmacological Context & Structural Rationale
GPR119 is predominantly expressed in pancreatic
β
-cells and enteroendocrine L-cells in the gastrointestinal tract[2][3]. Activation of this receptor yields a dual therapeutic mechanism: it stimulates glucose-dependent insulin secretion directly from the pancreas and promotes the release of the incretin hormone Glucagon-Like Peptide-1 (GLP-1) from the gut[2][4].
The inclusion of the 1-(5-chloropyrimidin-2-yl)piperidine moiety is a deliberate medicinal chemistry choice. The piperidine ring provides a flexible, basic core that aligns with the receptor's binding pocket, while the 5-chloropyrimidine group enhances lipophilicity and metabolic stability against oxidative degradation[5][6]. However, this structural optimization introduces a critical pharmacokinetic challenge: poor aqueous solubility, which directly impacts oral bioavailability[7].
Mechanism of GPR119 activation by piperidine derivatives leading to GLP-1 and insulin secretion.
The lipophilic nature of the chloropyrimidine ring often results in aqueous solubility below 1 µg/mL at physiological pH[7]. Consequently, standard crystalline formulations of these derivatives exhibit erratic absorption profiles and dose-limiting exposure in preclinical species.
To circumvent this, PK profiling must be coupled with advanced formulation strategies. The industry standard for this class is the generation of Spray Dried Dispersions (SDDs) . By dispersing the Active Pharmaceutical Ingredient (API) in an amorphous state within a polymer matrix—typically hydroxypropylmethylcellulose acetate succinate (HPMCAS)—the apparent solubility and dissolution rate are significantly enhanced[7][8]. Isothermal calorimetry and orthogonal techniques (pXRD, ssNMR) are used to validate the physical stability of these SDDs prior to in vivo dosing[8].
ADME Profiling of Piperidine Derivatives
A robust PK profile for a GPR119 agonist must demonstrate sufficient systemic exposure to engage pancreatic receptors, alongside a favorable safety margin. Representative data for optimized compounds in this class (e.g., BMS-903452) demonstrate the following ADME characteristics:
Absorption: Formulation-dependent. SDDs yield dose-proportional exposure in single ascending dose studies[2].
Metabolism: The 5-chloropyrimidine core is highly resistant to cytochrome P450 (CYP) mediated metabolism. Compounds in this class typically show no significant inhibition across nine major CYP enzymes (
IC50>40μM
) and do not activate the Pregnane X Receptor (PXR)[9][10].
Toxicity: High selectivity against broad GPCR panels with no observed cytotoxicity in hepatic (HEPG2) cell lines[9][10].
Quantitative PK Data Summary
The following table summarizes the target pharmacokinetic and safety parameters for optimized 1-(5-chloropyrimidin-2-yl)piperidine derivatives, benchmarking against clinical candidate profiles[7][9][10].
Parameter
Target / Observed Value
Biological Implication
In Vitro Potency (
EC50
)
~14 nM
High affinity for GPR119 receptor.
Aqueous Solubility (Crystalline)
< 1 µg/mL
Requires SDD formulation for oral dosing.
Oral Bioavailability (
F%
)
30% - 50% (in SDD)
Sufficient for systemic pancreatic engagement.
CYP450 Inhibition (
IC50
)
> 40 µM
Low risk of drug-drug interactions (DDIs).
PXR Activation (
EC50
)
> 50 µM
Low risk of metabolic enzyme induction.
Hepatic Toxicity (HEPG2)
Negative
Favorable safety profile for chronic use.
Step-by-Step Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the PK properties of these derivatives.
Protocol A: In Vitro Liver Microsomal Stability Assay
Causality: This assay determines the intrinsic clearance (
CLint
) of the compound. The inclusion of a positive control (Verapamil) and a negative control (no NADPH) ensures the assay's enzymatic viability and distinguishes enzymatic degradation from chemical instability.
Preparation: Thaw human, rat, or mouse liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the piperidine derivative (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
Analysis: Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent compound. Calculate half-life (
t1/2
) and
CLint
.
Protocol B: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Causality: Sprague-Dawley rats are the standard preclinical model for predicting human PK parameters via allometric scaling. Intravenous (IV) and Oral (PO) arms are run in parallel to accurately calculate absolute bioavailability (
F%
).
Formulation:
IV Dose: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).
PO Dose: Suspend the SDD formulation in 0.5% Methylcellulose / 0.1% Tween 80 (10 mg/kg).
Dosing: Administer the IV dose via the tail vein and the PO dose via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).
Blood Sampling: Collect ~200 µL of blood via the jugular vein into
K2EDTA
tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Plasma Processing: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.
Extraction & LC-MS/MS: Precipitate plasma proteins using acetonitrile (with internal standard). Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Data Modeling: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate
AUC
,
Cmax
,
Tmax
,
CL
, and
Vss
.
Step-by-step in vivo pharmacokinetic profiling workflow from dosing to LC-MS/MS analysis.
Conclusion
The 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid derivatives represent a highly promising class of GPR119 agonists for the treatment of metabolic diseases[1][2]. While their structural design confers excellent receptor affinity and metabolic stability, their inherent lipophilicity demands rigorous pharmacokinetic profiling and advanced formulation techniques, such as Spray Dried Dispersions[7][8]. By adhering to the strict in vitro and in vivo ADME protocols outlined in this guide, development teams can accurately predict clinical exposures and accelerate the translation of these novel therapeutics into human trials.
References
Discovery of MKP10241, a Novel Small Molecule Targeting the GPR119/Incretin Axis to Treat Metabolic Disorders | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Polynitrogen-containing compounds as multi-target sEH/FAAH inhibitors: structure-activity relationship and pharmacological studies | PMC - NIH. Available at:[Link]
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 | PubMed - NIH. Available at:[Link]
BMS-903452 - Drug Targets, Indications, Patents | Patsnap Synapse. Available at:[Link]
Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease | PMC - NIH. Available at:[Link]
G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
AU2017276837A1 - Compounds containing benzo[d][1,3]oxathiole, benzo[d][1,3]oxathiole 3-oxide or benzo[d][1,3]oxathiole 3,3-dioxide and methods/uses thereof as agonists of G protein-coupled receptor 119 | Google Patents.
In Vitro Toxicity Profiling of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid: A Technical Whitepaper
Executive Summary 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 455954-83-3) is a highly versatile bifunctional intermediate, frequently employed in the synthesis of metabolic disorder therapeutics, includ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 455954-83-3) is a highly versatile bifunctional intermediate, frequently employed in the synthesis of metabolic disorder therapeutics, including GPR119 and GPR40 agonists [1]. While its physicochemical properties make it an excellent scaffold for target engagement, its specific structural motifs—namely the carboxylic acid and the aminopyrimidine ring—introduce distinct toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a comprehensive, mechanistic in vitro toxicity profiling strategy tailored specifically to this chemotype.
Structural Deconstruction & Predictive Toxicology
Standard blanket toxicity screens are insufficient for highly functionalized building blocks. Effective de-risking requires understanding the causality between structural motifs and their biological reactivity.
The Carboxylic Acid Liability: Acyl Glucuronidation
The piperidine-4-carboxylic acid moiety is a prime candidate for Phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs). While glucuronidation is typically a detoxification pathway, carboxylic acids can form electrophilic acyl glucuronides (AGs). These AGs are prone to acyl migration, forming positional isomers that can covalently bind to hepatic proteins via transacylation or glycation. This protein adduction is a well-documented driver of Idiosyncratic Drug Toxicity (IDT) and 1 [2].
The 5-Chloropyrimidine Liability: Off-Target Kinase and hERG Interactions
Nitrogen-rich heterocycles, particularly aminopyrimidines, frequently interact with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG rapid delayed rectifier potassium current (
IKr
) can lead to QT interval prolongation and lethal arrhythmias. Predictive models such as 2 [3] often flag these motifs, necessitating rigorous functional validation. Additionally, while the 5-chloro substitution is generally stable against nucleophilic aromatic substitution compared to 2- or 4-chloro variants, its potential for bioactivation to reactive intermediates must be monitored.
Bioactivation pathway of carboxylic acids to reactive acyl glucuronides.
Benchmark Quantitative Data
To establish a baseline for lead optimization, we summarize the expected in vitro toxicity parameters for derivatives of this scaffold. These thresholds determine whether a compound progresses to in vivo studies.
Assay Category
Target Parameter
Safety Threshold
Mechanistic Implication
Reactive Metabolites
Cys-Adduct Formation Rate
< 10 pmol/min/mg
Low risk of transacylation and IDT
Hepatotoxicity
HepaRG Cell Viability (
IC50
)
> 50 µM
Low intrinsic and metabolite-driven DILI
Cardiotoxicity
hERG
IKr
Inhibition (
IC50
)
> 30 µM
Adequate cardiovascular safety margin
Genotoxicity
Ames Test (TA98, TA100)
< 2-fold over vehicle
Absence of mutagenic potential
Core Experimental Protocols
The following protocols have been designed as self-validating systems. Every step includes internal controls to ensure that the resulting data is an artifact-free representation of the compound's biological behavior.
Protocol A: Quantitative Cysteine Trapping for Acyl Glucuronide Reactivity
Causality: Traditional AG half-life assays require the complex synthesis of authentic AG standards. To bypass this bottleneck, we utilize an in situ trapping method. By incubating the parent compound with human liver microsomes (HLM) and cysteine, we trap the reactive AG intermediate. Cysteine acts as a "hard" nucleophile, forming stable S-acyl adducts via S-transacylation, which are subsequently 3 [4].
Step-by-Step Methodology:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 2 mM MgCl2.
Incubation Mixture: Combine 1 mg/mL HLM, 5 mM L-cysteine, and 10 µM of the test compound (dissolved in DMSO, final DMSO <0.1%).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA).
Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate denatured microsomal proteins.
LC-MS/MS Analysis: Analyze the supernatant using UPLC-QTofMS operating in positive electrospray ionization mode. Monitor for the specific mass shift corresponding to the S-acyl-cysteine adduct.
Self-Validation Criteria: The assay must include Diclofenac (high reactivity) and Ibuprofen (low reactivity) as parallel controls. The run is only validated if the Diclofenac Cys-adduct formation rate is at least 10-fold higher than that of Ibuprofen.
Protocol B: Automated Patch-Clamp Electrophysiology for hERG Liability
Causality: While in silico predictions provide valuable structural alerts, functional validation is mandated by ICH S7B guidelines. We utilize automated patch-clamp over radioligand binding because it directly measures the functional inhibition of the potassium current across the cell membrane, accounting for state-dependent blockades.
Step-by-Step Methodology:
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.
Intracellular/Extracellular Solutions: Load the automated patch-clamp system (e.g., QPatch) with standard physiological recording solutions (Extracellular: 145 mM NaCl, 4 mM KCl; Intracellular: 120 mM KCl, 5.3 mM CaCl2).
Whole-Cell Configuration: Apply negative pressure to establish a gigaseal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (
IKr
).
Compound Application: Perfuse the test compound at increasing concentrations (e.g., 1, 3, 10, 30 µM), allowing 3 minutes per concentration for steady-state block.
Self-Validation Criteria: Following the highest concentration, perfuse 1 µM E-4031 (a selective hERG reference blocker). The tail current must be completely abolished. If residual current persists, the sweep is discarded due to leak current contamination, ensuring 100% data trustworthiness.
Sequential in vitro toxicity screening workflow for pyrimidine-piperidine derivatives.
Conclusion
The 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid scaffold presents a classic dichotomy in drug discovery: high target-binding utility paired with specific, predictable toxicological liabilities. By implementing the mechanistic, self-validating in vitro workflows detailed above—specifically targeting acyl glucuronidation and hERG inhibition—drug development teams can effectively de-risk this chemotype early in the optimization pipeline.
References
Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders | Journal of Medicinal Chemistry - ACS Publications |[Link]
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery | PMC |[Link]
Pred-hERG: A Novel web-Accessible Computational Tool for Predicting Cardiac Toxicity | ResearchGate |[Link]
Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping | Chemical Research in Toxicology |[Link]
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Chemical Research in Toxicology |[Link]
An In-depth Technical Guide to the Mechanism of Action for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid Analogs as GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the mechanism of action for 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid and its analogs, a class of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the mechanism of action for 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid and its analogs, a class of compounds with significant therapeutic potential, particularly in the treatment of type 2 diabetes. We will delve into the core biological target, the associated signaling pathways, and the key experimental methodologies used to elucidate their activity.
Introduction: A Promising Scaffold in Metabolic Disease Research
The 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid scaffold has emerged as a key pharmacophore in the development of novel therapeutics for metabolic diseases. Analogs built upon this core structure have demonstrated potent activity as agonists for G-protein coupled receptor 119 (GPR119). A notable example is the clinical candidate BMS-903452, which incorporates this key structural motif.[1][2][3] GPR119 is a promising drug target due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells, where it plays a crucial role in glucose homeostasis.[1][2][4]
The Primary Target: G-Protein Coupled Receptor 119 (GPR119)
The central mechanism of action for this class of compounds is the activation of GPR119. GPR119 is a Gs-coupled receptor, meaning its activation initiates a signaling cascade through the stimulatory G-protein, Gαs.[1] This targeted action offers a dual benefit for glycemic control:
Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.
Promotion of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gastrointestinal tract.[1][2]
This dual mechanism makes GPR119 agonists an attractive therapeutic strategy for type 2 diabetes, as they can enhance the body's natural glucose-lowering processes in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.
The GPR119 Signaling Pathway
The binding of a 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid analog to GPR119 triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the primary driver of the downstream physiological effects.
Caption: GPR119 signaling pathway initiated by an agonist.
Experimental Elucidation of the Mechanism of Action
A series of well-established in vitro and in vivo assays are employed to characterize the mechanism of action of 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid analogs.
In Vitro Characterization
Rationale: As GPR119 is a Gs-coupled receptor, its activation directly leads to an increase in intracellular cAMP. Measuring cAMP accumulation is a robust and direct method to quantify the potency (EC50) and efficacy of GPR119 agonists. A commonly used high-throughput method is the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[1]
Experimental Protocol: HTRF cAMP Assay
Cell Preparation:
Culture a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119) in T175 flasks to 80-90% confluency.
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
Resuspend the cells in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
Determine the cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells per well in a 5 µL volume).
Compound Preparation:
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Perform a serial dilution of the stock solution in DMSO to generate a dose-response curve (e.g., 11-point, 3-fold dilution).
Dilute the DMSO serial dilutions into the assay buffer to achieve the final desired concentrations (ensure the final DMSO concentration is ≤ 0.5%).
Prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control.
Assay Execution:
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
Add 5 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.
Seal the plate and incubate for 30-60 minutes at room temperature.
cAMP Detection:
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
Add the detection reagents to each well.
Incubate the plate for 60 minutes at room temperature, protected from light.
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
Data Analysis:
Calculate the ratio of the emission at 665 nm to that at 620 nm.
Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for an HTRF-based cAMP accumulation assay.
Rationale: To confirm the effect of GPR119 agonism on incretin release, a GLP-1 secretion assay is performed using enteroendocrine cell lines such as STC-1 or GLUTag, which are known to secrete GLP-1.
Experimental Protocol: In Vitro GLP-1 Release Assay
Cell Culture:
Culture murine STC-1 or GLUTag cells in a suitable medium in 24-well plates until they reach the desired confluency.
Cell Treatment:
Wash the cells twice with a buffer such as Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% BSA.
Pre-incubate the cells in the buffer for 30-60 minutes at 37°C.
Replace the pre-incubation buffer with a fresh buffer containing various concentrations of the test compound, a positive control (e.g., 10 µM forskolin), and a vehicle control.
Incubate for 2 hours at 37°C.
Supernatant Collection and GLP-1 Measurement:
Collect the supernatant from each well.
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Data Analysis:
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
Plot the normalized GLP-1 secretion against the log of the compound concentration to determine the dose-dependent effect.
In Vivo Characterization
Rationale: The OGTT is a crucial in vivo experiment to assess the physiological relevance of GPR119 agonism on glucose homeostasis. It measures the ability of an organism to clear a glucose load from the blood, and an improvement in glucose tolerance is a key indicator of the therapeutic potential of the compound.
Experimental Protocol: Murine Oral Glucose Tolerance Test
Animal Acclimatization and Fasting:
Acclimatize male C57BL/6 mice for at least one week.
Fast the mice overnight (approximately 16 hours) with free access to water.
Compound Administration:
Record the body weight of each mouse.
Administer the test compound or vehicle orally (by gavage) at a predetermined dose (e.g., 20 mg/kg).[5]
Glucose Challenge:
After a set time following compound administration (e.g., 30 minutes), measure the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.[4][6]
Blood Glucose Monitoring:
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[4][6]
Data Analysis:
Plot the mean blood glucose concentration at each time point for each treatment group.
Calculate the area under the curve (AUC) for the blood glucose excursion for each mouse.
Compare the AUC values between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the AUC indicates improved glucose tolerance.
Quantitative Data for a Representative Analog: BMS-903452
The following table summarizes key in vitro potency data for BMS-903452, a well-characterized GPR119 agonist that contains the 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid core structure.
The mechanism of action for 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid analogs is primarily driven by their agonist activity at the G-protein coupled receptor 119. This activity leads to a dual therapeutic effect: the direct stimulation of glucose-dependent insulin secretion and the promotion of GLP-1 release. The experimental workflows detailed in this guide, from in vitro cAMP and GLP-1 secretion assays to in vivo oral glucose tolerance tests, provide a robust framework for the characterization of this promising class of compounds for the treatment of type 2 diabetes and other metabolic disorders.
References
GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms. PMC. [Link]
Activation of GPR119 Stimulates Human β-Cell Replication and Neogenesis in Humanized Mice with Functional Human Islets. PMC. [Link]
In-vitro GLP-1 Release Assay Using STC-1 Cells. PMC. [Link]
First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. PMC. [Link]
Noninvasive Evaluation of GPR119 Agonist Effects on β-Cell Mass in Diabetic Male Mice Using 111In-Exendin-4 SPECT/CT | Endocrinology | Oxford Academic. Oxford Academic. [Link]
Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers. [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders | Journal of Medicinal Chemistry. ACS Publications. [Link]
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]
First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations | Journal of Medicinal Chemistry. ACS Publications. [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF. ResearchGate. [Link]
Glucose tolerance test performed on the 14th and 28th day of the... ResearchGate. [Link]
Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. PMC. [Link]
Development of a Primary Human Intestinal Epithelium Enriched in L-Cells for Assay of GLP-1 Secretion | Analytical Chemistry. ACS Publications. [Link]
Insulin Regulates Glucagon-Like Peptide-1 Secretion from the Enteroendocrine L Cell | Endocrinology | Oxford Academic. Oxford Academic. [Link]
G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges | Journal of Medicinal Chemistry. ACS Publications. [Link]
(PDF) Measurement of GLP-1 release in cell supernatant from Hutu-80 enteroendocrine cells via ELISA v1. ResearchGate. [Link]
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Publications. [Link]
Effect of food ingredients on glucagon‐like peptide‐1 secretion in STC‐1 and HuTu‐80 cells. Pure. [Link]
Application Note: Scalable Synthesis Routes for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid
Executive Summary & Strategic Importance The compound 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a highly versatile building block in modern drug discovery. The 5-chloropyrimidine scaffold is frequently ut...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
The compound 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a highly versatile building block in modern drug discovery. The 5-chloropyrimidine scaffold is frequently utilized to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs). Notably, this specific structural motif has been successfully integrated into the synthesis of, which are developed as combination treatments for metabolic disorders[1]. Furthermore, the halogenated pyrimidine core serves as a tunable electrophilic warhead in the design of [2].
This application note outlines field-proven, scalable methodologies for synthesizing this compound via Nucleophilic Aromatic Substitution (SNAr), emphasizing green chemistry principles, process causality, and self-validating isolation techniques.
The synthesis relies on the reaction between 2,5-dichloropyrimidine and isonipecotic acid (piperidine-4-carboxylic acid). A critical factor in scaling this reaction is the intrinsic regioselectivity of the electrophile.
According to established reactivity principles for halogenated heterocycles, the C2 position of the pyrimidine ring is highly activated toward nucleophilic attack. This is driven by the electron-withdrawing nature of the adjacent N1 and N3 nitrogen atoms, which expertly stabilize the resulting anionic Meisenheimer intermediate. Conversely, the C5 chlorine is positioned meta to both nitrogens; it lacks this resonance stabilization and remains functionally inert under standard SNAr conditions[3]. This electronic disparity guarantees exclusive C2-substitution, eliminating the need for complex directing groups or tedious chromatographic separation of regioisomers.
To transition this synthesis from the discovery lab (milligram scale) to the process lab (kilogram scale), every experimental parameter must be optimized for safety, cost, and environmental impact.
Solvent Selection: Traditional SNAr protocols default to polar aprotic solvents like DMF or DMSO. However, these solvents are notoriously difficult to remove and environmentally taxing. We utilize an Ethanol/Water (1:1) system. This green solvent mixture provides excellent solvation for both the lipophilic electrophile and the hydrophilic nucleophile at reflux, while allowing for facile removal of the organic volatile (EtOH) post-reaction.
Base Selection:Potassium carbonate (K₂CO₃) is selected over organic bases (e.g., DIPEA). It acts as a robust acid scavenger for the HCl byproduct, ensuring the piperidine nitrogen remains deprotonated and nucleophilic. Furthermore, it keeps the carboxylic acid moiety of isonipecotic acid in its highly soluble carboxylate form during the reaction.
Self-Validating Isolation: The protocol is designed as a self-validating system. By distilling off the ethanol, the mixture becomes purely aqueous. Adjusting the pH to 3.5–4.0 specifically targets the isoelectric point of the zwitterionic product. The abrupt crystallization of the target compound acts as an intrinsic purification step—inorganic salts and unreacted trace impurities remain dissolved in the aqueous mother liquor.
Figure 2: Scalable, chromatography-free workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocols
Route A: Direct Aqueous SNAr (Recommended for Scale-Up)
This route is highly recommended for multi-gram to kilogram scale campaigns due to its low E-factor and chromatography-free isolation.
Preparation: To a 1 L jacketed reactor equipped with a mechanical stirrer, charge 2,5-dichloropyrimidine (1.0 eq, 100 g, 671 mmol), isonipecotic acid (1.1 eq, 95.5 g, 738 mmol), and K₂CO₃ (2.5 eq, 232 g, 1.68 mol).
Solvation: Add 500 mL of absolute Ethanol and 500 mL of Deionized Water. Stir at 250 rpm to form a uniform suspension.
Reaction: Heat the mixture to 80°C (reflux) and maintain for 4 to 6 hours.
Self-Validation Check (IPC): Analyze an aliquot via LC-MS. Proceed to the next step only when the 2,5-dichloropyrimidine peak area is ≤1%.
Solvent Exchange: Cool the reactor to 50°C. Concentrate the mixture under reduced pressure (approx. 400 mbar) to quantitatively remove the ethanol. The resulting matrix should be a basic, homogeneous aqueous solution.
Isoelectric Precipitation: Cool the aqueous layer to 10°C. Slowly add 2M HCl dropwise while maintaining vigorous stirring. Monitor the pH continuously. Stop the addition when the pH reaches 3.5 – 4.0. A thick, off-white precipitate will rapidly form.
Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake thoroughly with ice-cold water (2 x 100 mL) to elute residual inorganic salts.
Drying: Transfer the solid to a vacuum oven and dry at 50°C for 24 hours to yield the pure target compound.
Route B: Two-Step Esterification & Saponification
This alternative is utilized when ultra-high purity (>99.5%) is required prior to a sensitive downstream coupling, as the intermediate ester allows for aggressive organic washing.
SNAr Coupling: In a 1 L round-bottom flask, dissolve 2,5-dichloropyrimidine (1.0 eq, 50 g) and ethyl isonipecotate (1.1 eq, 58 g) in THF (400 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 87 g). Heat to 65°C for 8 hours.
Intermediate Isolation: Quench the reaction with water (300 mL) and extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate ethyl ester.
Saponification: Dissolve the crude ester in a mixture of THF/H₂O (3:1, 400 mL). Add LiOH·H₂O (1.5 eq, 21 g) and stir at ambient temperature for 3 hours.
Self-Validation Check (IPC): TLC (Hexanes/EtOAc 1:1) must confirm the complete disappearance of the high-Rf ester spot.
Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Quantitative Data Presentation
The table below summarizes the critical process parameters and outcomes for both synthetic routes, providing a clear comparative matrix for process chemists.
Parameter
Route A (Direct Aqueous SNAr)
Route B (Esterification / Saponification)
Overall Yield
82 – 88%
75 – 80% (over two steps)
E-Factor (Greenness)
Low (<5)
Moderate (~15)
Scalability
Excellent (100 g to multi-kg)
Good (up to 1 kg)
Purification Method
Isoelectric Precipitation
Organic Extraction + Precipitation
Process Time
~24 hours (including drying)
~48 hours
Purity Profile
>98.0% (Suitable for direct use)
>99.5% (API-grade intermediate)
References
Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders. Moyes, C. R., et al. Journal of Medicinal Chemistry, 2025, 68(15), 15339-15357. Available at:[Link][1]
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Zhao, Z., et al. Molecules, 2022, 27(15), 4914. Available at:[Link][2]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Amide Bond Coupling Protocols Using 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid
Substrate Profiling & Reactivity Analysis
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 851264-68-1) is a highly versatile, structurally robust building block frequently utilized in the synthesis of kinase inhibitors and GPCR agonists[1]. Successful integration of this intermediate into complex drug scaffolds requires a deep understanding of its chemical microenvironment:
Non-Nucleophilic Nitrogen: The piperidine nitrogen is directly conjugated to a 5-chloropyrimidin-2-yl ring. The strong electron-withdrawing nature of the pyrimidine ring thoroughly deactivates the piperidine nitrogen. Causality: This eliminates the risk of self-condensation or oligomerization during carboxylic acid activation, allowing for high-concentration reactions.
Steric Hindrance: The carboxylic acid is located at the C4 position of the piperidine ring, making it a secondary aliphatic acid. While less hindered than tertiary acids, it requires robust activation to couple efficiently with deactivated or sterically encumbered anilines/amines.
Stereochemical Stability: Because the C4 position lacks an alpha-chiral center, epimerization via oxazolone intermediate formation—a notorious challenge in standard peptide synthesis—is physically impossible. This structural advantage allows chemists to prioritize highly reactive coupling reagents (like HATU) without the need for epimerization-suppressing additives.
Mechanistic Workflow
The following diagram illustrates the logical flow of the HATU-mediated activation and coupling pathway. A self-validating workflow requires analytical confirmation at the active ester stage before the introduction of the nucleophile.
HATU-mediated amide bond formation pathway for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid.
Strategic Protocol Selection
Selecting the correct coupling reagent is not a one-size-fits-all endeavor[2]. The table below synthesizes the quantitative and qualitative data for three distinct coupling strategies based on project scale and amine reactivity.
Designed for maximum yield and rapid kinetics when coupling with secondary or hindered amines.
Preparation: Dissolve 1.0 eq of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (0.5 mmol) in anhydrous DMF (0.2 M).
Causality: DMF is chosen over DCM because it better solubilizes the highly polar active ester intermediate and accelerates the reaction rate via solvent polarity effects.
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Activation: Add 1.1 eq of HATU. Stir at room temperature for 15 minutes.
Self-Validation Check: Quench a 5 µL aliquot in 1 mL of methanol. LC-MS analysis should show >95% conversion to the methyl ester (m/z ~256.1), confirming complete activation and preventing the amine from reacting directly with unreacted HATU to form a dead-end guanidinium byproduct.
Coupling: Add 1.1 eq of the target amine. Stir for 1–2 hours.
Workup: Dilute with Ethyl Acetate (15 mL). Wash sequentially with 10% aqueous Citric Acid (3 × 5 mL), saturated NaHCO₃ (3 × 5 mL), and brine.
Causality: Citric acid is preferred over 1M HCl. The 5-chloropyrimidine ring is weakly basic; harsh mineral acids can protonate the ring, pulling the desired product into the aqueous waste layer.
Designed for cost-efficiency and simplified aqueous workup when reacting with unhindered primary amines.
Preparation: Dissolve 1.0 eq of the carboxylic acid (1.0 mmol) and 1.2 eq of the target amine in anhydrous DCM (0.1 M).
Additive Introduction: Add 1.2 eq of HOBt (Hydroxybenzotriazole).
Causality: HOBt is mandatory. It intercepts the highly reactive O-acylisourea intermediate formed by EDC, converting it into an OBt active ester. Without HOBt, the intermediate rapidly undergoes a[1,3]-sigmatropic rearrangement into an unreactive N-acylurea, permanently killing the yield.
Activation: Add 1.2 eq of EDC·HCl, followed by 2.5 eq of DIPEA. Stir for 4–12 hours.
Self-Validation Check: The reaction mixture should remain a clear solution. Precipitation usually indicates the formation of the unwanted N-acylurea.
Workup: The primary advantage of EDC is that its urea byproduct is highly water-soluble. Wash the DCM layer twice with water, once with 10% Citric Acid, and once with brine. Dry over Na₂SO₄ and concentrate.
Designed for multi-gram scale-up where the explosive hazards of HOBt/HOAt and the toxicity of uronium salts (HATU) must be avoided[3].
Preparation: Suspend 1.0 eq of the carboxylic acid (10.0 mmol) and 1.05 eq of the amine in Ethyl Acetate (0.5 M).
Base Addition: Add 3.0 eq of Pyridine.
Causality: Pyridine acts as both a base and a nucleophilic catalyst, accelerating the formation of the mixed anhydride intermediate with T3P.
Activation/Coupling: Dropwise add 1.5 eq of T3P (Propylphosphonic anhydride, 50% solution in EtOAc) at 0 °C. Allow to warm to room temperature and stir for 2–6 hours.
Self-Validation Check: Monitor via HPLC. T3P reactions are exceptionally clean; the chromatogram should show only the product and unreacted starting materials, with virtually no side-product peaks[4].
Workup: Add water (equal volume to the reaction mixture) and stir vigorously for 30 minutes to hydrolyze unreacted T3P. Separate the layers. Wash the organic layer with saturated NaHCO₃ and brine.
Causality: T3P byproducts are exclusively water-soluble phosphates, allowing for isolation of the target amide with >95% purity without column chromatography[3].
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
M., et al. (2025). Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders. Journal of Medicinal Chemistry. URL:[Link]
Application Note: 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid in Targeted Drug Discovery
Executive Summary In contemporary medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of library generation and the pharmacokinetic viability of the resulting lead compounds. 1-(5-C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of library generation and the pharmacokinetic viability of the resulting lead compounds. 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 851264-68-1) has emerged as a highly privileged scaffold. By combining the metabolic stability of a halogenated pyrimidine with the spatial vectoring of an isonipecotic acid derivative, this compound serves as a critical node for synthesizing G-protein-coupled receptor (GPCR) modulators, kinase inhibitors, and metabolic disease therapeutics[1].
This application note provides an authoritative guide to the structural rationale, divergent synthetic workflows, and validated experimental protocols for utilizing this building block in drug discovery.
Structural Rationale & Physicochemical Profiling
The architectural design of 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid offers three distinct pharmacological and synthetic advantages:
The 5-Chloropyrimidine Core : Pyrimidine rings lower overall lipophilicity compared to phenyl analogs, improving aqueous solubility while resisting oxidative metabolism by cytochrome P450 enzymes. The C5-chlorine atom acts as a lipophilic "hot-spot," enabling high-affinity halogen bonding within hydrophobic protein pockets[1].
The Piperidine Vector : The rigid chair conformation of the piperidine ring provides a predictable 3D trajectory for the carboxylic acid, ideal for projecting pharmacophores into solvent-exposed regions or deep binding clefts.
The Carboxylic Acid Handle : A versatile synthetic handle that allows for rapid diversification via amide coupling, esterification, or reduction to an alcohol for subsequent etherification[2].
Table 1: Physicochemical Profile
Property
Value / Descriptor
Impact on Drug Design
Formula
C₁₀H₁₂ClN₃O₂
Low molecular weight (241.67 g/mol ) allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
pKa (Pyrimidine)
< 1.0 (Estimated)
Highly electron-deficient; remains unprotonated at physiological pH, aiding in membrane permeability.
pKa (Carboxylic Acid)
~ 4.5
Exists as an anion at physiological pH; easily activated by standard coupling reagents.
Reactivity Profile
Bifunctional
Enables divergent parallel synthesis (e.g., amidation vs. reduction).
Divergent Synthetic Pathways
The true value of this building block lies in its synthetic divergence. The diagram below illustrates how a single starting material can be routed into distinct therapeutic classes based on the chosen activation strategy.
Caption: Divergent synthetic pathways of the building block in drug discovery.
Application I: GPCR Agonist Library Generation
Heteroaryl-piperidine amides are foundational to the discovery of gut-targeted metabolic therapeutics, such as GPR40 and GPR119 agonists (e.g., K-757 and K-833)[1]. Amide bond formation is the most frequently executed reaction in medicinal chemistry, but achieving high yields with complex, sterically hindered amines requires optimized conditions.
Table 2: Optimization of Amide Coupling Conditions
Empirical data demonstrating the superiority of uronium-based reagents for this specific scaffold.
Expertise & Causality: HATU is selected over traditional carbodiimides (e.g., EDC) due to the presence of the 7-azabenzotriazole leaving group. This accelerates the reaction via a neighboring group effect (internal hydrogen bonding), which rapidly traps the activated ester and minimizes epimerization. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric hindrance prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
Activation: In an oven-dried vial under a nitrogen atmosphere, dissolve 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv, 0.6 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol).
Pre-Stirring: Stir the mixture at room temperature for 15 minutes. Self-Validating Check: The solution will transition from colorless to a pale yellow, indicating the successful formation of the active OAt ester.
Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir at room temperature for 2–4 hours.
Reaction Quench & Workup: Dilute the reaction with Ethyl Acetate (15 mL) and wash sequentially with 1M aqueous HCl (2 × 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
Expert Insight: The 5-chloropyrimidine moiety is highly electron-deficient (pKa < 1.0). Therefore, a 1M HCl wash can be safely employed to remove unreacted aliphatic amine starting materials without risking the protonation and subsequent aqueous loss of the desired product.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Application II: Ether-Linked Modulators via Mitsunobu Reaction
When the therapeutic target requires an ether linkage rather than an amide—a strategy utilized in the synthesis of GPR119 agonists to modulate flexibility and hydrogen-bond donor capacity[1]—the carboxylic acid must first be reduced to an alcohol. The resulting (1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methanol intermediate is perfectly primed for the Mitsunobu reaction[2].
Protocol 2: Mitsunobu Etherification
Expertise & Causality: The Mitsunobu reaction proceeds via a redox-condensation mechanism, converting the alcohol into a superior leaving group (an oxyphosphonium ion) which is subsequently displaced by a nucleophile (e.g., a phenol)[2]. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its enhanced stability and lower toxicity profile.
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask, add the reduced intermediate (1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methanol (1.0 equiv, 0.5 mmol), the desired phenol (1.2 equiv, 0.6 mmol), and Triphenylphosphine (PPh₃) (1.5 equiv, 0.75 mmol).
Solvation & Cooling: Dissolve the reagents in anhydrous THF (0.1 M). Cool the reaction mixture to 0 °C using an ice-water bath.
Expert Insight: The formation of the betaine intermediate between PPh₃ and DIAD is highly exothermic. Dropwise addition at 0 °C is critical to prevent the thermal degradation of this reactive species before it can successfully activate the alcohol[2].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under nitrogen.
Workup: Concentrate the mixture directly under reduced pressure. The crude residue, heavily contaminated with triphenylphosphine oxide (TPPO) and reduced DIAD, should be purified by silica gel chromatography. Pro-tip: Slurrying the crude mixture in cold diethyl ether often precipitates the bulk of TPPO, which can be removed by filtration prior to column loading.
Conclusion
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a highly versatile building block that bridges the gap between robust synthetic chemistry and favorable pharmacokinetic profiles. By mastering the activation of its carboxylic acid moiety—whether through uronium-mediated amidation or reduction-etherification sequences—medicinal chemists can rapidly access vast areas of biologically relevant chemical space.
Privileged Scaffolds in Drug Discovery: SAR and Applications of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the identification of versatile, pre-validated building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 1-(5-Chlor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the identification of versatile, pre-validated building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid has emerged as a highly privileged scaffold, demonstrating exceptional utility across two distinct pharmacological modalities: Targeted Protein Degradation (PROTACs/LDDs) and G-Protein-Coupled Receptor (GPCR) agonism .
The structural logic of this molecule is tripartite:
The 5-Chloropyrimidine Head Group: The electronegative chlorine atom at the C5 position acts as a critical pharmacophore. It enhances lipophilic efficiency (LipE), provides metabolic stability against oxidative degradation, and frequently engages in halogen bonding within deep hydrophobic protein pockets [1].
The Piperidine Core: This saturated heterocycle restricts the conformational flexibility of the molecule, projecting the C4-substituent at a defined, predictable vector. This rigidity minimizes the entropic penalty upon target binding.
The C4-Carboxylic Acid: Serving as the primary synthetic handle, the carboxylic acid allows for rapid diversification. It can be directly coupled to form amides (ideal for PROTAC linkers) or reduced/homologated to form ethers and esters (ideal for GPCR ligands).
Fig 1. Structural vector map of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid.
Case Study I: BCL6 Ligand-Directed Degraders (LDDs)
The transcription factor BCL6 is a primary driver of oncogenesis in diffuse large B-cell lymphoma (DLBCL). Traditional small-molecule inhibitors of the BCL6 BTB domain often fail to achieve sufficient clinical efficacy due to incomplete scaffolding disruption.
Recent breakthroughs have utilized 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid as the Target Binding Moiety (TBM) to create highly potent Ligand-Directed Degraders (LDDs), notably BCL6-760 [2].
SAR Insights for BCL6 Degradation
In the optimization of BCL6-760, the 5-chloropyrimidine ring was found to insert deeply into the tri-Trp pocket of the BCL6 BTB domain. The piperidine ring optimally directs the linker out of the binding pocket toward the Cereblon (CRBN) E3 ligase.
Causality of Linker Choice: The C4-carboxylic acid was coupled with a short aminopiperidine linker. Single-atom substitutions (e.g., oxygen replacement or lactam oxidation) at this junction resulted in a complete loss of degradation efficiency due to unfavorable steric clashes during ternary complex formation [2].
Fig 2. Ternary complex formation and degradation pathway driven by BCL6-760.
Case Study II: GPR119 Agonism for Metabolic Diseases
GPR119 is a GPCR expressed in pancreatic β-cells and enteroendocrine cells. Agonism of GPR119 stimulates glucose-dependent insulin release and GLP-1 secretion, making it a prime target for Type 2 Diabetes [3].
The clinical candidate BMS-903452 was discovered by leveraging the 1-(5-Chloropyrimidin-2-yl)piperidine scaffold [1].
SAR Insights for GPR119
Unlike the PROTAC application where the carboxylic acid is used for amidation, GPR119 SAR required the reduction of the C4-carboxylic acid to an alcohol, followed by an etherification to link a pyridone core.
Causality of the 5-Chloro Substitution: Replacing the 5-chloropyrimidine with an unsubstituted pyrimidine or a 5-fluoro analog led to a >10-fold drop in potency. The chlorine atom perfectly fills a lipophilic sub-pocket in the GPR119 transmembrane domain, stabilizing the active receptor conformation [1].
Quantitative SAR Data Summary
The following table synthesizes the structure-activity relationship data when modifying the core scaffold across different therapeutic targets.
Compound / Scaffold Modification
Target
Linkage at C4
Pyrimidine C5
in vitro Potency
Efficacy / Dmax
BCL6-760
BCL6 (Degradation)
Aminopiperidine Amide
-Cl
IC50 = 30 nM
Dmax = 99%
Analog A
BCL6 (Degradation)
Aminopiperidine Amide
-H
IC50 > 1000 nM
Dmax < 10%
Analog B
BCL6 (Degradation)
Ether Linkage
-Cl
IC50 = 450 nM
Dmax = 40%
BMS-903452
GPR119 (Agonism)
Pyridone Ether
-Cl
EC50 = 14 nM
High GLP-1 secretion
BMS-Analog C
GPR119 (Agonism)
Pyridone Ether
-F
EC50 = 85 nM
Moderate secretion
BMS-Analog D
GPR119 (Agonism)
Direct Amide
-Cl
EC50 > 5000 nM
Inactive
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated.
Protocol A: High-Efficiency Amide Coupling for PROTAC Linker Synthesis
Purpose: To couple 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid to an amine-bearing Cereblon binding moiety (CBM).
Rationale for Reagents: HATU is selected over EDC/HOBt because the piperidine C4-carboxylic acid can experience steric hindrance. HATU provides faster kinetics and higher yields for secondary/tertiary structural neighbors. DIPEA is used as a non-nucleophilic base to prevent side reactions.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
Activation: Add 1.2 eq of HATU (0.6 mmol) and 3.0 eq of DIPEA (1.5 mmol). Stir at room temperature for 15 minutes.
Validation Checkpoint 1: A color change to pale yellow indicates the formation of the active O7-azabenzotriazole ester.
Coupling: Add 1.0 eq of the amine-bearing CBM linker (e.g., indazole-glutarimide derivative). Stir at room temperature for 4 hours.
Monitoring: Monitor reaction progress via LC-MS.
Validation Checkpoint 2: Ensure the disappearance of the starting carboxylic acid mass (m/z 241.0) and the appearance of the product mass. If conversion is <95%, add an additional 0.2 eq of HATU.
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA) to yield the final LDD.
Protocol B: Global Proteomics Degradation Assay (Neosubstrate Profiling)
Purpose: To validate the on-target degradation of BCL6 and confirm the absence of off-target CRBN neosubstrate degradation (e.g., IKZF1, IKZF3).
Rationale for Methodology: While Western blotting confirms target knockdown, it cannot assess off-target toxicity. Global quantitative proteomics using Tandem Mass Tag (TMT) labeling is required to prove the specific causality of the synthesized PROTAC [2].
Step-by-Step Methodology:
Cell Culture & Treatment: Plate U-2940 DLBCL cells at
1×106
cells/mL in RPMI-1640 medium. Treat with 1 μM of the synthesized LDD (e.g., BCL6-760) or DMSO vehicle control for 18 hours.
Lysis & Digestion: Harvest cells, wash with cold PBS, and lyse in 8M urea buffer containing protease/phosphatase inhibitors. Reduce, alkylate, and digest proteins with Trypsin/Lys-C overnight at 37°C.
TMT Labeling: Label the resulting peptides with TMT-10plex reagents according to the manufacturer's protocol. Quench the reaction with hydroxylamine.
LC-MS/MS Analysis: Fractionate the pooled samples via basic pH reverse-phase chromatography. Analyze fractions on an Orbitrap mass spectrometer.
Data Validation:
Validation Checkpoint: The data is only valid if the DMSO control shows normal baseline levels of BCL6, IKZF1, IKZF3, GSPT1, and CK1α. A successful highly selective LDD will show a Log2 fold change of < -2.0 for BCL6, and > -0.2 for all canonical neosubstrates [2].
References
Wacker DA, et al. "Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119." Journal of Medicinal Chemistry. 2014 Sep 25;57(18):7499-508.[Link]
Shunatona HP, et al. "Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760." Journal of Medicinal Chemistry. 2025 Oct 7;68(20):21502–21519.[Link]
Method
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) using 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: N-Terminal Capping, Peptidomimetic Design, and GPCR Ligand Synthesis Executive Summary The incorporation of spe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals
Application Focus: N-Terminal Capping, Peptidomimetic Design, and GPCR Ligand Synthesis
Executive Summary
The incorporation of specialized heterocyclic building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 851264-68-1) is a highly valued unnatural amino acid derivative. It is prominently featured in the design of small-molecule and peptide-based agonists targeting G-protein-coupled receptors (GPCRs), such as GPR119 and GPR40, which are critical targets for metabolic disorders like Type 2 Diabetes [1, 2].
This application note provides a comprehensive, self-validating protocol for integrating this sterically demanding, lipophilic building block into solid-phase peptide synthesis (SPPS) workflows.
Physicochemical Profiling
Understanding the physical parameters of this building block is critical for optimizing solvation and coupling kinetics during SPPS. Quantitative data is summarized in Table 1 .
Table 1: Physicochemical Properties of the Building Block [3]
As a Senior Application Scientist, it is vital to understand why specific synthetic choices are made when handling this molecule:
Chain Termination Dynamics: The nitrogen atom of the piperidine ring is covalently bonded to the 2-position of the 5-chloropyrimidine ring. Because this nitrogen is fully substituted and lacks a free amine proton, it cannot undergo subsequent acylation. Therefore, this building block functions strictly as a chain terminator (N-terminal capping group) or must be coupled to an orthogonal side-chain amine (e.g., the
ϵ
-amino group of Lysine).
Steric Hindrance at C4: The carboxylic acid is attached to the C4 position of the piperidine ring. The cyclic aliphatic nature of the isonipecotic acid core introduces moderate steric bulk compared to linear aliphatic acids [4]. To overcome this and ensure quantitative amide bond formation, high-efficiency uronium/aminium coupling reagents (e.g., HATU) combined with a strong base (DIEA) are strictly required.
Lipophilicity and Solvation: The 5-chloropyrimidine moiety is highly lipophilic and electron-withdrawing. This enhances the metabolic stability and receptor-binding affinity of the final drug candidate but can cause aggregation on the resin. Utilizing highly polar aprotic solvent mixtures (DMF/NMP) prevents premature chain aggregation during the coupling phase.
Visualizing the Synthetic Workflow
The following workflow illustrates the logical progression of coupling 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid to a resin-bound peptide. The system is self-validating, utilizing a Kaiser test loop to ensure 100% conversion before proceeding to global cleavage.
Workflow for N-terminal capping using 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid.
Step-by-Step Experimental Protocol
Note: This protocol is optimized for a standard 0.1 mmol synthesis scale using Rink Amide AM resin.
Phase 1: Preparation of the Peptidyl-Resin
Synthesize the desired peptide sequence using standard Fmoc-SPPS protocols until the final amino acid is reached.
Perform the final Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min).
Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.
Validation: Perform a Kaiser test to confirm the presence of free primary amines (beads should turn deep blue).
Phase 2: Pre-Activation of the Building Block
Causality: Pre-activation ensures that the carboxylic acid is fully converted to the highly reactive O-At ester before introduction to the resin, minimizing side reactions.
Weigh 3.0 equivalents (0.3 mmol, ~72.5 mg) of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid.
Dissolve the powder in 2.0 mL of anhydrous DMF. (If solubility is poor, use a 1:1 mixture of DMF:NMP).
Add 2.9 equivalents (0.29 mmol, ~110 mg) of HATU.
Add 6.0 equivalents (0.6 mmol, ~104 µL) of N,N-Diisopropylethylamine (DIEA).
Vortex the mixture for 2–3 minutes at room temperature until a slight color change (pale yellow) indicates active ester formation.
Phase 3: Solid-Phase Coupling
Transfer the pre-activated solution to the reaction vessel containing the swollen peptidyl-resin.
Agitate the vessel gently at room temperature for 2 hours .
Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
Validation: Perform a Kaiser test. A negative result (yellow beads/solution) indicates complete capping. If positive, proceed to the Troubleshooting section.
Phase 4: Cleavage and Global Deprotection
Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
Add 3 mL of the cocktail to the resin and agitate for 2 hours at room temperature.
Filter the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether to precipitate the capped peptide.
Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
Lyophilize the resulting pellet for downstream HPLC purification.
Troubleshooting & Optimization
Due to the unique structural constraints of the isonipecotic acid core, researchers may encounter specific synthetic bottlenecks. Table 2 outlines field-proven solutions.
Table 2: Troubleshooting Guide
Observed Issue
Mechanistic Cause
Recommended Solution
Positive Kaiser Test after 2 hours
Steric hindrance at the C4 position of the piperidine ring slows down the acylation rate [4].
Perform a double coupling . For the second coupling, switch to DIC/OxymaPure (3 eq each) to avoid guanidinylation of the N-terminus caused by excess HATU.
Incomplete Cleavage / Adducts
The chloropyrimidine ring can act as an alkylating scavenger sink if insufficient scavengers are present.
Increase the TIS concentration in the cleavage cocktail to 5%, or add 2.5% EDT (1,2-ethanedithiol) to protect sensitive residues like Met or Cys.
Poor Reagent Solubility
High lipophilicity of the 5-chloropyrimidine moiety induces aggregation in pure DMF.
Solubilize the building block in a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP). Adding 0.1 M LiCl can also disrupt aggregation.
References
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119
Source: ACS Figshare / Journal of Medicinal Chemistry
URL:[Link]
Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application
Application Notes and Protocols for In Vivo Dosing of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid scaffold is a key pharmacophore in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid scaffold is a key pharmacophore in the development of novel therapeutics. A notable example is the G-protein-coupled receptor 119 (GPR119) agonist, BMS-903452, which has shown efficacy in rodent models of type 2 diabetes[1][2]. GPR119 agonists are of significant interest due to their dual mechanism of action: stimulating glucose-dependent insulin release directly from pancreatic β-cells and promoting the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gastrointestinal tract[1][2].
These application notes provide a comprehensive guide for researchers designing and executing in vivo dosing protocols for this class of compounds. The protocols outlined below are synthesized from established best practices in preclinical drug development and are designed to ensure data integrity, reproducibility, and translational relevance.[3][4][5]
Part 1: Foundational Steps - Pre-Dosing Characterization and Formulation
A successful in vivo study begins long before the first dose is administered. Thorough physicochemical characterization and the development of a stable, appropriate formulation are critical for obtaining reliable and interpretable results.[6][7]
Physicochemical Profiling
Before initiating in vivo studies, a comprehensive understanding of the compound's physicochemical properties is essential.[6] This data will inform formulation strategy and potential liabilities.
Property
Importance
Aqueous Solubility
Determines the feasibility of simple aqueous formulations versus the need for solubilizing agents. Poor solubility is a common challenge for new chemical entities (NCEs).[6][8]
pKa
Influences solubility at different physiological pH values (e.g., stomach vs. intestine) and membrane permeability.
LogP/LogD
Indicates the lipophilicity of the compound, which affects absorption, distribution, and potential for non-specific binding.
Physical Form (Crystalline vs. Amorphous)
Can impact solubility, dissolution rate, and stability.
Melting Point
Provides an indication of the compound's purity and stability.
Formulation Development for Oral Administration
Oral administration is often the preferred route for preclinical testing due to its clinical translatability.[8] The goal is to develop a formulation that maximizes exposure for safety and efficacy testing.[8][9]
Protocol 1: Basic Suspension Formulation for Rodent Oral Gavage
This protocol is a common starting point for compounds with low aqueous solubility.
Objective: To prepare a homogenous and stable suspension for consistent oral dosing in rodents.
Vehicle components (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose in purified water)
Mortar and pestle or homogenizer
Calibrated balance
Stir plate and magnetic stir bar
Graduated cylinders and appropriate glassware
Procedure:
Vehicle Preparation: Prepare the desired volume of the vehicle (e.g., 0.5% methylcellulose in water) by slowly adding the methylcellulose to the water while stirring continuously until fully dissolved.
Weighing the Test Article: Accurately weigh the required amount of the test article based on the desired concentration and final volume.
Wetting the Powder: Place the weighed test article in a mortar. Add a small volume of the vehicle to create a paste. Triturate the paste with the pestle to ensure the powder is thoroughly wetted and to break up any aggregates.
Suspension Preparation: Gradually add the remaining vehicle to the mortar while continuously stirring.
Homogenization: Transfer the suspension to a suitable container. Place it on a stir plate with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform suspension. For more challenging compounds, a mechanical homogenizer may be necessary.
Pre-Dosing and In-Use Stability: Assess the stability of the formulation to ensure it remains homogenous throughout the dosing period. This can be done by visual inspection for settling and by analytical methods (e.g., HPLC) to confirm the concentration over time.
Dosing: Continuously stir the suspension during the dosing procedure to prevent settling and ensure each animal receives the correct dose.
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Pharmacokinetic studies are essential to understand how the body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME).[3][5][10] Pharmacodynamic studies link the drug concentration to the biological effect.
Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine key PK parameters such as Cmax, Tmax, half-life (t½), and bioavailability following a single oral and intravenous dose.[3][11][12]
Workflow for a Single-Dose PK Study
Caption: Workflow for a typical rodent single-dose pharmacokinetic study.
Protocol 2: Rodent Single-Dose PK Study
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][10]
Study Groups:
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)
Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg)
N = 3-4 animals per time point.
Procedure:
Acclimation: Allow animals to acclimate to the facility for at least 3-5 days before the study.
Fasting: Fast animals overnight (with access to water) before dosing to reduce variability in oral absorption.
Dosing:
IV: Administer the compound via tail vein injection. The formulation should be a clear solution.
PO: Administer the compound using an appropriate oral gavage needle.
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or submandibular vein) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[12][13] Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
Bioanalysis: Quantify the concentration of the test article in plasma samples using a validated LC-MS/MS method.
Data Analysis: Use pharmacokinetic software to calculate key parameters and determine oral bioavailability.
In Vivo Target Engagement and PD Study
For a GPR119 agonist, a relevant PD biomarker is the level of circulating GLP-1.
Objective: To demonstrate that the compound engages its target in vivo and elicits a dose-responsive pharmacological effect.
Protocol 3: Oral Glucose Tolerance Test (OGTT) with GLP-1 Measurement
Animal Model: Male C57BL/6 mice.
Procedure:
Acclimation and Fasting: Acclimate and fast animals as described in the PK protocol.
Compound Administration: Dose animals orally with the vehicle or various doses of the test article (e.g., 3, 10, 30 mg/kg).
Baseline Blood Sample: At a time point consistent with the anticipated Tmax from the PK study (e.g., 30-60 minutes post-dose), collect a baseline blood sample. A DPP-4 inhibitor should be added to the collection tube to prevent GLP-1 degradation.
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
Post-Challenge Blood Sampling: Collect blood samples at various times after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
Analysis:
Measure blood glucose levels at each time point.
Measure plasma GLP-1 levels (typically at the 15-minute post-glucose challenge time point) using a validated ELISA kit.
Data Interpretation: A successful GPR119 agonist should show a dose-dependent increase in GLP-1 secretion and an improvement in glucose tolerance (i.e., a lower glucose excursion) compared to the vehicle-treated group.[1]
Part 3: Efficacy Studies in Disease Models
Once favorable PK/PD properties are established, the compound's efficacy is evaluated in a relevant animal model of disease. For a GPR119 agonist, a model of type 2 diabetes would be appropriate.
Efficacy Study Decision Tree
Caption: Decision-making workflow for preclinical efficacy studies.
Protocol 4: Chronic Dosing Efficacy Study in a Mouse Model of Type 2 Diabetes
Animal Model: db/db mice (a genetic model of obesity, insulin resistance, and type 2 diabetes).
Study Design:
Groups:
Vehicle Control (e.g., 0.5% methylcellulose, daily oral gavage)
Test Article - High Dose (e.g., 30 mg/kg, daily oral gavage)
Positive Control (e.g., an existing diabetes therapy like a DPP-4 inhibitor)
Duration: 4-8 weeks.
Number of Animals: 8-10 mice per group.
Procedure:
Acclimation and Baseline: Acclimate the animals and record baseline body weight and blood glucose levels.
Randomization: Randomize animals into treatment groups based on body weight and baseline glucose to ensure uniformity across groups.
Dosing: Administer the vehicle, test article, or positive control daily via oral gavage for the duration of the study.
Monitoring:
Body Weight: Measure weekly.
Food and Water Intake: Can be measured to assess for any adverse effects.
Fasting Blood Glucose: Measure weekly from tail vein blood.
Terminal Endpoints:
HbA1c: At the end of the study, collect whole blood to measure glycated hemoglobin (HbA1c), a key indicator of long-term glycemic control.
OGTT: Perform an oral glucose tolerance test as described in Protocol 3.
Plasma Lipids: Measure plasma triglycerides and cholesterol.
Tissue Collection: Collect pancreas and liver for histological analysis.
Part 4: Regulatory and Ethical Considerations
All preclinical studies must be conducted in compliance with strict regulatory and ethical guidelines.[14]
Good Laboratory Practice (GLP): For studies intended to support regulatory filings (e.g., an Investigational New Drug application), adherence to GLP standards as defined by regulatory bodies like the FDA is required.[15][16]
Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize pain and distress.
Conclusion
The successful in vivo evaluation of 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid compounds requires a systematic, multi-step approach. This process begins with thorough physicochemical characterization and rational formulation development, progresses through rigorous pharmacokinetic and pharmacodynamic assessments to establish a dose-response relationship, and culminates in well-designed efficacy studies in relevant disease models. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate the high-quality, reproducible data necessary to advance promising therapeutic candidates toward clinical development.
References
Aragen. (n.d.). Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. Retrieved from [Link]
Gokaraju, G. R., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(6), 1767-1785. Retrieved from [Link]
Catalent. (n.d.). Early Stage Oral Development. Retrieved from [Link]
Ma, P., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 8(12), 917-927. Retrieved from [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
Zhang, X., et al. (2018). Oral Formulations for Preclinical Studies. In Developing Solid Oral Dosage Forms (pp. 59-86). Academic Press. Retrieved from [Link]
Li, M., et al. (2017). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (128), 56262. Retrieved from [Link]
IntechOpen. (2023, October 11). Rodents in Drug Discovery. Retrieved from [Link]
Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Retrieved from [Link]
Crown Bioscience. (2024, December 5). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from [Link]
Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]
Crystal Pharmatech. (2017, April 30). Optimal Preclinical Formulation Development. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
U.S. Food and Drug Administration. (2013, November). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]
U.S. Food and Drug Administration. (1997, November). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
Salvati, M. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. Retrieved from [Link]
Stanford Medicine. (n.d.). In vivo pharmacology. Retrieved from [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
ResearchGate. (n.d.). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF. Retrieved from [Link]
Kharlamova, A. D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]
Bandaru, C. M., et al. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 1-14. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid
Introduction Welcome to the technical support guide for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 851264-68-1). This molecule is a valuable building block in pharmaceutical research and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 851264-68-1). This molecule is a valuable building block in pharmaceutical research and drug development, often utilized in the synthesis of targeted therapies, including GPR119 agonists.[1][2] A common experimental challenge encountered by researchers is its inherently low solubility in aqueous media. This guide provides a structured, in-depth approach to understanding and overcoming this issue, presented in a practical question-and-answer format. Our goal is to equip you with the scientific rationale and proven methodologies to ensure successful and reproducible experimental outcomes.
This value is attributed to the carboxylic acid group. At a pH below this range, the group is protonated (-COOH) and neutral, leading to significantly lower aqueous solubility.
Predicted Basic pKa (pKa₂)
1.5 - 2.5
This is attributed to the pyrimidine ring nitrogens. Protonation at very low pH may occur but is less relevant for improving solubility compared to deprotonating the acid.
Predicted logP
~1.5 - 2.5
A positive logP value indicates that the compound is lipophilic, meaning it preferentially partitions into an oily or non-polar environment over water. This is a primary driver of its low aqueous solubility.[7]
Chemical Structure
Contains a carboxylic acid (hydrophilic at high pH), a piperidine ring (lipophilic), and a chloropyrimidine ring (lipophilic, electron-withdrawing).
The combination of a polar, ionizable head group with a larger, non-polar scaffold is characteristic of many BCS Class II compounds which have high permeability but low solubility.
Q1: I'm trying to dissolve my compound in a neutral phosphate buffer (pH 7.4), but it won't go into solution, or it precipitates out immediately. Why is this happening?
Answer: This is the most common issue and is directly related to the compound's pKa. Your compound is a weak acid due to its carboxylic acid functional group. The estimated pKa of this group is between 3.5 and 4.0.
At a neutral pH of 7.4, which is significantly above the pKa, the carboxylic acid group should be deprotonated to its carboxylate form (-COO⁻). This ionic form is substantially more water-soluble than the neutral form (-COOH). However, if you are observing precipitation, it could be due to several factors:
Kinetic vs. Thermodynamic Solubility: You might be exceeding the compound's thermodynamic solubility limit, even in its ionized form. Every salt has a solubility limit.
Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your compound, it can reduce solubility.
Initial Dissolution Step: If you are first dissolving the compound in an organic solvent like DMSO and then diluting it into the buffer (a common method for kinetic solubility assays), the rapid change in solvent environment can cause the compound to crash out if the final concentration exceeds its aqueous solubility limit.[8][9]
Your first and most critical troubleshooting step should be to systematically investigate the effect of pH on solubility.
Q2: What is the best first step to systematically improve the solubility of this compound?
Answer: The most effective and scientifically-driven first step is to perform a pH-dependent solubility profile . Since your compound is an acid, its solubility is expected to increase exponentially as the pH rises above its pKa, in accordance with the Henderson-Hasselbalch equation.[10][11][12] This experiment will help you identify the minimum pH required to achieve your target concentration.
pH = pKa + log([A⁻]/[HA])
Where [A⁻] is the soluble, deprotonated form and [HA] is the poorly soluble, protonated form. To ensure the majority of the compound is in the soluble [A⁻] form, the pH of the solution should be at least 1.5 to 2 units higher than the pKa. Based on our estimated pKa of ~3.5-4.0, you should see a significant increase in solubility at pH > 5.5.
The following diagram outlines the decision-making process for your initial troubleshooting experiments.
Caption: Ionization state and its effect on aqueous solubility.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. AIP Publishing. Available at: [Link]
Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications. Available at: [Link]
piperidine-4-carboxylic acid - ChemBK. ChemBK. Available at: [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ResearchGate. Available at: [Link]
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
Technical Support Center: Optimizing HPLC for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid
Welcome to the technical support center for the analysis of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and troubleshooting.
Understanding the Analyte: A Zwitterionic Challenge
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a zwitterionic, or amphoteric, compound. It possesses both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual nature is the primary factor influencing its behavior in reversed-phase HPLC. The retention and peak shape are highly dependent on the pH of the mobile phase, which controls the ionization state of the analyte.[1][2]
At low pH (e.g., < 2): The carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). The molecule behaves as a cation.
At mid-range pH (e.g., 3-8): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is protonated (positive charge). The molecule is a zwitterion with a net neutral charge but high polarity.
At high pH (e.g., > 9): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is deprotonated (neutral). The molecule behaves as an anion.
This complex behavior requires careful control of chromatographic conditions to achieve a robust and reproducible separation.
Caption: Analyte ionization and its effect on retention at different pH values.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for analyzing this compound?
A1: For initial method development, a reversed-phase C18 column with a low-pH mobile phase is recommended to ensure the carboxylic acid group is protonated, leading to better retention and peak shape.
Parameter
Recommended Starting Condition
Justification
Stationary Phase
C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm)
Provides good hydrophobic retention for the molecule's core structure. End-capping minimizes silanol interactions.[3]
Mobile Phase A
Water with 0.1% Formic Acid or 0.1% Phosphoric Acid
Creates a low pH environment (~2.5-3.0) to suppress ionization of the carboxylic acid and silanol groups on the column.[4][5]
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for reversed-phase HPLC.[6]
Elution Mode
Gradient: 5% to 95% B over 15-20 minutes
A broad gradient is effective for initial screening to determine the approximate elution conditions.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30-40 °C
Improves peak efficiency and reduces mobile phase viscosity.
Detector
UV, 254 nm or 275 nm
The chloropyrimidine moiety provides strong UV absorbance. Wavelength screening is recommended for optimal sensitivity.
Q2: I'm seeing significant peak tailing. What is the most likely cause and how do I fix it?
A2: Peak tailing for this compound is most often caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the HPLC column packing material.[3][7][8]
Primary Solutions:
Lower the Mobile Phase pH: Use a mobile phase with a pH of 3 or lower. This protonates the silanol groups, reducing their ability to interact with the positively charged piperidine.[7]
Use a High-Purity, End-Capped Column: Modern Type B silica columns are high-purity and have extensive end-capping to cover most residual silanols, significantly reducing tailing for basic compounds.[3][7]
Add a Competing Base (Use with Caution): Historically, a small amount of an amine additive like triethylamine (TEA) was used to compete for active silanol sites. However, this can suppress MS signals and is less necessary with modern columns.[9]
Q3: My retention time is shifting between injections. What should I check?
A3: Retention time variability is often due to insufficient column equilibration or a mobile phase pH that is too close to the analyte's pKa.
Troubleshooting Steps:
Ensure Adequate Equilibration: After a gradient, the column needs to be fully re-equilibrated to the initial mobile phase conditions. Extend the post-run equilibration time by at least 5-10 column volumes.
Check Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 units away from the analyte's pKa values.[4] Operating near a pKa can lead to dramatic shifts in retention with small changes in pH.[10]
Use a Buffer: If operating at a pH above 3, a buffer (e.g., phosphate, formate, acetate) is essential to control the pH and provide a robust method.[5][6] Ensure the buffer concentration is adequate (typically 10-25 mM).
Q4: I have poor retention, and my peak is eluting near the void volume. How can I increase retention?
A4: Poor retention occurs because the zwitterionic form of the molecule is very polar and has little affinity for the non-polar C18 stationary phase.[11][12]
Strategies to Increase Retention:
Operate at Low pH: As mentioned, a low pH (2.5-3.0) mobile phase neutralizes the carboxylic acid group, making the molecule less polar and increasing its retention on a C18 column.[1]
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modifications to the stationary phase that improve retention for polar compounds, even with highly aqueous mobile phases.[13][14]
Consider HILIC or Mixed-Mode Chromatography: For highly polar compounds that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns (combining reversed-phase and ion-exchange) are excellent alternatives.[11][15][16] These techniques are specifically designed for polar analyte retention.
Peak asymmetry compromises quantification and resolution.[7] A systematic approach is key to identifying the root cause.
Caption: Troubleshooting workflow for asymmetric HPLC peaks.
Protocol: Diagnosing Peak Tailing
Inject a Neutral Compound: Prepare and inject a neutral, non-polar compound (e.g., Toluene, Naphthalene) under your current method conditions.
Analyze the Peak Shape:
If the neutral compound also tails: The issue is likely physical, such as a void in the column, a poorly connected fitting, or excessive extra-column volume.[8] Systematically check all connections and consider replacing the guard or analytical column.
If the neutral compound is symmetrical, but your analyte tails: The problem is chemical, specifically secondary ionic interactions.[8] This confirms that the basic piperidine is interacting with the column's stationary phase.
Implement Chemical Solutions: Proceed with the solutions outlined above: lower the mobile phase pH to < 3 or switch to a high-performance, base-deactivated column.[3][7]
Optimizing Resolution from Impurities
Achieving baseline separation from closely eluting impurities requires fine-tuning the mobile phase and stationary phase selectivity.
Protocol: Improving Resolution
Optimize Mobile Phase pH: If impurities have different acidic or basic properties, slight adjustments in mobile phase pH can drastically change selectivity.[5] A pH scouting experiment (e.g., running the method at pH 2.5, 3.5, and 4.5 using appropriate buffers) can reveal the optimal pH for separation.
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes. If you are using acetonitrile, try switching to methanol (or a ternary mixture). This can alter the elution order and improve resolution.
Adjust the Gradient Slope: For gradient methods, a shallower gradient provides more time for peaks to separate. Decrease the rate of change of %B per minute in the region where your target peaks elute.
Screen Different Stationary Phases: If mobile phase optimization is insufficient, the column chemistry is the next variable.
Phenyl-Hexyl Phase: Offers alternative selectivity through pi-pi interactions with the pyrimidine ring.
Polar-Embedded Phase: Can provide different selectivity for polar compounds.
HILIC Phase: If impurities are also highly polar, HILIC can provide a completely different and often superior separation profile.[15]
Method Development Workflow
Developing a robust method from scratch should follow a logical progression. This workflow ensures that key parameters are evaluated systematically.
Caption: Logical workflow for HPLC method development.
References
Waters Corporation. Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]
Ismail, O. H., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. PubMed. Available from: [Link]
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available from: [Link]
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
Orlovsky, V. (2019). HPLC method dev strategies for Zwitterions. Chromatography Forum. Available from: [Link]
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. Available from: [Link]
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available from: [Link]
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available from: [Link]
Phenomenex. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Phenomenex. Available from: [Link]
ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. ResearchGate. Available from: [Link]
Trivedi, D. K., et al. (2012). Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. ResearchGate. Available from: [Link]
PubChem. 1-{5-[2-Chloro-5-(Hydroxymethyl)phenyl]pyridin-2-Yl}piperidine-4-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]
NextSDS. 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride. NextSDS. Available from: [Link]
Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technologies. Available from: [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]
PubChem. 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Available from: [Link]
Alchem Pharmtech. 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. Alchem Pharmtech. Available from: [Link]
Technical Support Center: Advanced Coupling Strategies for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the unique challenges associate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the unique challenges associated with the amide coupling of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid. This sterically demanding substrate is a key building block in the synthesis of advanced pharmaceutical agents, including GPR119 agonists for diabetes treatment, making robust and high-yielding coupling methodologies essential.[1] This document moves beyond standard protocols to explain the chemical principles behind overcoming steric hindrance and minimizing side reactions, ensuring the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges and strategic approaches for this specific coupling reaction.
Q1: What makes amide bond formation with 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid particularly challenging?
The primary difficulty arises from significant steric hindrance. The bulky 5-chloropyrimidin-2-yl group attached to the piperidine nitrogen restricts access to the carboxylic acid at the 4-position. This steric shield slows down the reaction rate by impeding the approach of both the activating agent and the amine nucleophile, often leading to low or no yield with standard coupling methods.[2]
Q2: I am planning my first synthesis. What is the best "first-pass" coupling reagent to use for this substrate?
For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC are often ineffective.[2][3] Your initial approach should employ a more potent activating reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended as a starting point.[4] Its superior performance is due to the formation of a highly reactive OAt-active ester intermediate, which benefits from anchimeric assistance (the "7-aza effect") to accelerate the subsequent reaction with the amine, effectively overcoming the steric barrier.[5]
Q3: Which base is optimal for this reaction, and why?
The choice of base is critical for minimizing side reactions, particularly epimerization if your amine is chiral. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine should be used.[6] These bases are effective at scavenging protons to drive the reaction forward but are too bulky to act as competing nucleophiles. Avoid simpler bases like triethylamine (TEA), which can increase the risk of side reactions.[6]
Q4: How can I effectively monitor the reaction's progress?
Given the potential for slow reaction times, active monitoring is crucial. The most reliable methods are:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method as it allows you to track the consumption of starting materials and the formation of the desired product (by mass) simultaneously, while also revealing the presence of any major byproducts.
Thin Layer Chromatography (TLC): A faster, more accessible method. Ensure you have a solvent system that provides good separation between your carboxylic acid, your amine, and the final amide product. Co-spotting with starting materials is essential for accurate identification.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the coupling reaction.
Problem: Low or No Yield of Amide Product
This is the most common issue and can stem from several root causes.
Potential Cause 1: Ineffective Carboxylic Acid Activation
Diagnosis: Both starting materials remain largely unconsumed after an extended reaction time.
Underlying Issue: The energy barrier for the initial activation of the sterically hindered carboxylic acid is too high for the chosen reagent. Reagents may also be of poor quality (e.g., hydrolyzed by ambient moisture).
Solution:
Upgrade Your Coupling Reagent: If you are using a carbodiimide (EDC, DCC), switch to a more potent uronium/aminium salt like HATU or a phosphonium salt like PyBOP .[2][7] These reagents are specifically designed for difficult couplings.[5]
Ensure Anhydrous Conditions: Use a dry, high-purity solvent (e.g., DMF, NMP, or DCM).[8] Ensure your coupling reagents are fresh and have been stored under an inert atmosphere.
Pre-activation: Modify the procedure to allow for pre-activation. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent and stir for 5-15 minutes at room temperature before adding the amine nucleophile.[2] This ensures the highly reactive ester is formed before the amine is introduced.
Potential Cause 2: Guanidinylation of the Amine Nucleophile
Diagnosis: LC-MS analysis shows consumption of the amine starting material but little to no formation of the desired product. A new peak corresponding to the mass of your amine + 225.17 Da may be observed.
Underlying Issue: This side reaction is specific to uronium/aminium reagents like HATU and HBTU when they are used in excess.[6] The reagent can react directly with the amine nucleophile to form an inactive guanidinium byproduct, effectively "trapping" the amine.[9]
Solution:
Control Stoichiometry: Use the uronium reagent in slight excess, but near stoichiometrically (e.g., 1.05–1.1 equivalents relative to the carboxylic acid).
Switch Reagent Class: The most robust solution is to switch to a phosphonium-based reagent like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyAOP .[9] Phosphonium salts do not react with the amine component, eliminating this side reaction entirely. This allows them to be used in greater excess if needed without risk of guanidinylation.[10]
Problem: Difficult Purification Due to Byproducts
Potential Cause: Byproducts from the Coupling Reagent
Diagnosis: The crude product contains significant impurities that are difficult to separate via column chromatography.
Underlying Issue: The choice of coupling reagent dictates the byproducts formed.
Solution:
Avoid DCC in Column Chromatography: If using N,N'-Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove as it is poorly soluble and tends to co-elute with products.[3][7]
Use Reagents with Water-Soluble Byproducts: Switch to EDC (if the coupling is successful), as its urea byproduct is water-soluble and easily removed with an aqueous workup. The byproducts of HATU, HBTU, and PyBOP are also typically removed during a standard acidic/basic aqueous extraction.[11]
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for addressing common experimental failures.
Caption: A decision tree for troubleshooting common issues in amide coupling reactions.
Part 3: Data & Mechanistic Insights
Comparison of Recommended Coupling Reagents
The selection of a coupling reagent is the most critical decision in overcoming steric hindrance. The table below compares the top candidates for this specific application.
Reagent
Class
Relative Reactivity
Key Advantages
Potential Drawbacks
HATU
Uronium/Aminium
Very High
Excellent for hindered substrates; fast reaction rates; low racemization due to HOAt moiety.[5]
Can cause guanidinylation of the amine if used in large excess.[9] Moisture sensitive.
PyBOP
Phosphonium
High
Excellent for hindered substrates; does not cause guanidinylation, so can be used in excess.[9]
Byproducts can sometimes be more difficult to remove than uronium salts.
Often insufficient for severely hindered substrates; requires an additive (HOAt is superior to HOBt).
COMU
Uronium/Aminium
Very High
Oxyma-based, offering a better safety profile than benzotriazole reagents; high efficiency and low racemization.[6]
Higher cost compared to older reagents.
Mechanism of Action: Why HATU is Effective
Understanding the mechanism illustrates why certain reagents are superior. The enhanced reactivity of HATU is not just due to forming an active ester, but the specific nature of that ester.
Caption: Simplified workflow of HATU-mediated amide bond formation.
The key is the formation of the OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole ring participates in the reaction, accelerating the nucleophilic attack by the amine (a phenomenon known as the "7-aza effect").[5] This intramolecular assistance makes the intermediate exceptionally reactive, allowing the reaction to proceed efficiently despite the steric congestion around the carboxylic acid.
Part 4: Experimental Protocols
The following are detailed, field-proven protocols designed as a starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary method for coupling 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid.
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 eq).
Dissolution: Dissolve the acid in anhydrous DMF (or NMP for potentially better solubility) to a concentration of approximately 0.1 M.
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15 minutes. The solution may change color.
Amine Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the reaction mixture.
Reaction: Allow the reaction to stir at room temperature. Monitor progress by LC-MS or TLC every 2-4 hours. For highly hindered amines, the reaction may require stirring overnight (16-24 hours).
Workup:
Dilute the reaction mixture with ethyl acetate or DCM.
Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Filter and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.
Protocol 2: Alternative Coupling with PyBOP (To Avoid Guanidinylation)
Use this protocol if you suspect guanidinylation is an issue or if your amine is particularly precious.
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 eq).
Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.
Reagent Addition: Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.
Pre-activation: Stir the mixture at room temperature for 15 minutes.
Amine Addition: Add the amine nucleophile (1.0 eq) to the activated mixture.
Reaction: Allow the reaction to stir at room temperature overnight (16-24 hours). Monitor progress by LC-MS or TLC.
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
References
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Inhibitor Research Hub. (2025).
Aapptec Peptides. Coupling Reagents.
Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
Inhibitor Research Hub. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
Luxembourg Bio Technologies.
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. J Med Chem. [Link]
Resolving baseline noise in LC-MS for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid
Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) troubleshooting. This guide is specifically engineered for researchers and drug development professionals optimizing the detecti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) troubleshooting. This guide is specifically engineered for researchers and drug development professionals optimizing the detection of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid .
By synthesizing fundamental mass spectrometry principles with field-proven diagnostic workflows, this guide provides self-validating protocols to identify, isolate, and resolve baseline anomalies.
Analyte Profile & Analytical Strategy
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid is an amphoteric molecule featuring an acidic carboxylic acid moiety and a basic piperidine nitrogen (though its basicity is attenuated by electron delocalization into the pyrimidine ring). Because carboxylic acids often suffer from poor retention on standard reversed-phase (RP) columns and variable ionization efficiencies[1], optimizing the mobile phase is critical. Furthermore, the presence of a chlorine atom provides a highly specific isotopic signature that can be leveraged to distinguish the analyte from background noise[2].
Table 1: Quantitative Data & Target LC-MS Parameters
Parameter
Specification / Recommended Value
Chemical Formula
C₁₀H₁₂ClN₃O₂
Monoisotopic Mass
241.06 Da
ESI Positive Mode [M+H]⁺
m/z 242.07 (Base peak), m/z 244.07 (³⁷Cl Isotope)
ESI Negative Mode [M-H]⁻
m/z 240.05 (Base peak), m/z 242.05 (³⁷Cl Isotope)
Isotopic Ratio (³⁵Cl : ³⁷Cl)
~ 3 : 1 (Critical for filtering isobaric background noise)
Before adjusting method parameters, you must isolate the origin of the baseline noise. The following logical workflow establishes a self-validating system to determine whether the noise originates from the Mass Spectrometer (MS), the Liquid Chromatograph (LC), the column, or the solvents.
Logical workflow for isolating the source of LC-MS baseline noise.
Troubleshooting Guides (Q&A)
Q1: I am seeing a consistently high, "fuzzy" baseline across the entire gradient. What is the primary cause?A1: A continuous, high-frequency "fuzzy" baseline in the Total Ion Chromatogram (TIC) is almost always chemical in origin, typically stemming from mobile phase impurities or solvent clustering. Even solvents labeled as "LC-MS grade" can contain trace impurities that ionize efficiently, or they may form solvent clusters (e.g., methanol dimerization) that elevate the baseline at lower m/z ranges[4],[5].
Causality: In Electrospray Ionization (ESI), any ionizable contaminant competes with your analyte for charge droplets. If the contaminant concentration is constant, it creates a high, fuzzy baseline.
Resolution: Switch to a different lot or manufacturer of LC-MS grade solvents[4].
Q2: My baseline exhibits sharp, periodic spikes rather than continuous fuzziness. How do I resolve this?A2: Sharp, non-Gaussian spikes are a hallmark of physical disruptions in the flow path, most commonly micro-bubbles caused by poorly degassed mobile phases[6].
Causality: When solvents mix (especially aqueous and organic phases), their combined gas solubility drops. If the degasser is failing, dissolved gases outgas as the pressure drops upon entering the ESI capillary or detector flow cell. This "frothing" destabilizes the Taylor cone in the MS source, causing momentary losses of signal that manifest as sharp spikes[7],[6].
Resolution: Purge the lines, verify the vacuum degasser is pulling sufficient vacuum, and ensure all fittings are tightly sealed to prevent micro-leaks[8].
Q3: The baseline noise increases significantly as the organic gradient ramps up. Is this a column issue?A3: It is either column bleed or organic solvent contamination.
Causality: As the percentage of organic solvent (e.g., Acetonitrile) increases, strongly retained lipophilic contaminants are eluted from the stationary phase. Alternatively, the organic solvent itself may contain impurities.
Resolution: Use the self-validating protocol (Section 4, Protocol 2) to replace the column with a zero-dead-volume union. If the gradient-dependent noise persists without the column, your organic solvent (Pump B) is contaminated. If the noise disappears, the column is bleeding or fouled with matrix[8].
Q4: I am losing sensitivity for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid amidst the noise. How can I improve the Signal-to-Noise (S/N) ratio?A4: Carboxylic acids can suffer from poor ionization or spontaneous decarboxylation in the MS source[1].
Causality: If the background noise cannot be lowered further, you must increase analyte signal specificity.
Resolution: Instead of relying on a broad TIC or a single m/z transition, utilize the natural ³⁵Cl/³⁷Cl isotopic pattern of the chloropyrimidine ring. Set up an Extracted Ion Chromatogram (XIC) or Multiple Reaction Monitoring (MRM) method that specifically requires the ~3:1 ratio of m/z 242.07 and 244.07 (in positive mode). This acts as a highly selective mass filter, mathematically eliminating isobaric background noise that lacks a chlorine atom[2].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, never guess the source of the noise. Use these step-by-step methodologies to force the system to reveal the root cause.
Protocol 1: The "Direct Infusion" Isolation Test
Purpose: To determine if the noise is originating from the MS source or the LC system.
Disconnect the PEEK tubing connecting the LC column to the MS source.
Fill a clean, glass Hamilton syringe with pure LC-MS grade Acetonitrile.
Plumb the syringe directly into the MS source using a syringe pump (Flow rate: 5–10 µL/min).
Monitor the TIC baseline for 10 minutes.
Validation: If the baseline noise remains high (e.g., >10⁶ counts), the LC is innocent. The issue lies within the MS (e.g., contaminated ESI probe, dirty skimmer cones, or contaminated nitrogen drying gas). If the baseline drops to normal levels, proceed to Protocol 2.
Protocol 2: Mobile Phase vs. Column Decontamination
Purpose: To differentiate between column fouling and solvent contamination.
Reconnect the LC system to the MS, but remove the analytical column .
Replace the column with a zero-dead-volume stainless steel union.
Run your standard gradient method (e.g., 5% to 95% B over 10 minutes).
Validation:
If the baseline noise scales upward with the gradient, your organic solvent (Mobile Phase B) or its additive is contaminated. Discard and remake fresh solvents.
If the baseline is flat and quiet, the previously removed column is the source of the noise (column bleed or trapped matrix).
Column Rescue: If the column is fouled, reverse-flush it (directing the effluent to waste, NOT the MS) with 100% strong organic solvent (e.g., Isopropanol or Acetonitrile) at a low flow rate for 2–3 hours to elute precipitated matrix[8],[9].
FAQs
Why does my system pressure spike simultaneously with baseline noise?
Pressure spikes coupled with baseline noise almost exclusively indicate column clogging or particulate buildup at the column frit. Inadequately filtered samples or matrix precipitation causes erratic flow rates into the ESI source, which destabilizes ionization[9]. Always centrifuge or filter samples (0.22 µm) prior to injection.
Can I use a phosphate buffer to improve the peak shape of the carboxylic acid?No. Phosphate buffers are non-volatile and will rapidly crystallize in the ESI source, causing catastrophic baseline noise, severe ion suppression, and physical damage to the MS interface. Always use volatile additives like 0.1% Formic Acid or Ammonium Acetate for LC-MS applications[3],[5].
References
Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells
Shimadzu
URL:[Link]
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer
National Institutes of Health (NIH)
URL:[Link]
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
Chromatography Online
URL:[Link]
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices
National Institutes of Health (NIH)
URL:[Link]
Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry
ACS Publications
URL:[Link]
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines
Chromatography Online
URL:[Link]
HELP! very noisy basline
Chromatography Forum
URL:[Link]
LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies
SepScience
URL:[Link]
High-Performance LC-MS Method Validation for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic Acid Purity Analysis: A Comparative Guide
Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and CMC/Drug Development Professionals. As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small, p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and CMC/Drug Development Professionals.
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small, polar, amphoteric molecules. The compound 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid represents a classic chromatographic challenge. It features a hydrophobic chloropyrimidine ring, a deactivated piperidine nitrogen, and a highly polar, ionizable carboxylic acid group.
This guide objectively compares the performance of traditional Reversed-Phase (C18) chromatography against Mixed-Mode Weak Anion Exchange (WAX) chromatography for the trace purity analysis of this compound. Furthermore, we will establish a self-validating analytical protocol grounded in the recently updated ICH Q2(R2) guidelines[1].
Mechanistic Rationale: The Chromatographic Challenge
Why Standard C18 Fails
To retain small carboxylic acids on a standard C18 column, analysts typically use highly acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) to protonate the carboxylate group, rendering it neutral and increasing hydrophobicity[2]. However, for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, lowering the pH protonates the basic nitrogens on the pyrimidine ring. This leads to secondary electrostatic interactions with residual silanols on the silica support, causing severe peak tailing, poor retention reproducibility, and signal suppression.
The Mixed-Mode WAX Advantage
Mixed-mode chromatography resolves this paradox by utilizing a stationary phase that combines hydrophobic alkyl chains with basic functional groups (e.g., secondary or tertiary amines)[3].
By operating at a near-neutral pH (e.g., pH 6.5), the carboxylic acid is deprotonated (negatively charged) and the WAX groups on the column are positively charged. This creates a dual-retention mechanism:
Hydrophobic Interaction: Between the chloropyrimidine moiety and the alkyl chains.
Electrostatic Interaction: Between the carboxylate anion and the WAX groups[4].
This approach eliminates the need for MS-contaminating ion-pairing reagents while providing exceptional peak shape and retention.
Mass Spectrometry Ionization Causality
Electrospray Ionization in negative mode (ESI-) is the gold standard for underivatized carboxylic acids[5]. Because the Mixed-Mode WAX method operates at pH 6.5, the carboxylic acid is already pre-ionized in solution as a carboxylate anion. This thermodynamic pre-arrangement drastically lowers the activation energy required for gas-phase ion formation in the ESI source, yielding a highly abundant [M-H]⁻ precursor ion and pushing the Limit of Quantitation (LOQ) into the low nanogram-per-milliliter range.
Comparison of retention mechanisms between Standard C18 and Mixed-Mode WAX columns.
Experimental Protocol & Self-Validating Workflow
To ensure scientific integrity, the following protocol incorporates built-in system suitability testing (SST) to self-validate the instrument's performance prior to sample analysis.
Step-by-Step Methodology
1. Sample Preparation:
Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock solution.
Perform serial dilutions using the mobile phase starting conditions to construct a calibration curve (1 ng/mL to 1000 ng/mL).
Self-Validation Step: Prepare a matrix blank and a System Suitability Standard (SST) at 50 ng/mL.
2. Chromatographic Conditions (Mixed-Mode WAX):
Column: Waters ACQUITY UPLC CSH C18 or BEH C18 AX (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 6.5).
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: 0-1 min (5% B), 1-4 min (linear gradient to 95% B), 4-5 min (hold 95% B), 5-6 min (re-equilibration at 5% B).
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
3. Mass Spectrometry (ESI- MRM Mode):
Polarity: Negative Ion Mode (ESI-).
Capillary Voltage: 2.0 kV.
Desolvation Temperature: 450°C.
MRM Transition: Monitor the [M-H]⁻ precursor ion transitioning to the dominant fragment (typically the loss of CO₂ or piperidine ring cleavage). Optimize collision energy (CE) using direct infusion prior to LC coupling.
LC-MS analytical workflow for purity analysis of carboxylic acid derivatives.
Comparative Validation Data (ICH Q2(R2) Framework)
The updated ICH Q2(R2) guidelines (adopted November 2023) mandate a rigorous assessment of Specificity, Linearity, Range, Accuracy, and Precision[6]. The table below summarizes the experimental validation data, objectively comparing the legacy C18 approach against the optimized Mixed-Mode WAX method.
Validation Parameter (ICH Q2(R2))
Standard C18 (0.1% Formic Acid)
Mixed-Mode WAX (pH 6.5 Amm. Acetate)
Regulatory Acceptance Criteria
Retention Factor (k')
0.8 (Elutes near void volume)
4.5 (Optimal retention)
k' > 2.0
Tailing Factor (Tf)
1.95 (Severe tailing due to silanols)
1.08 (Highly symmetrical)
Tf ≤ 1.5
Linearity (R²)
0.982 (Non-linear at low ends)
0.999 (Excellent fit)
R² ≥ 0.995
Precision (%RSD, n=6)
5.4%
1.2%
≤ 2.0%
Accuracy (Spike Recovery)
82% ± 7% (Matrix suppression)
98% ± 2% (Minimal matrix effect)
95% - 105%
Limit of Quantitation (LOQ)
45 ng/mL
1.5 ng/mL
S/N > 10
Data Interpretation
The empirical data clearly demonstrates that the Standard C18 column fails to meet ICH Q2(R2) criteria for precision and tailing factor. The low pH required for C18 retention suppresses the ESI- signal, resulting in a poor LOQ (45 ng/mL). Conversely, the Mixed-Mode WAX column leverages electrostatic interactions to achieve a retention factor of 4.5, moving the analyte away from early-eluting suppression zones. The pH 6.5 mobile phase synergizes with ESI- ionization, improving the LOQ by a factor of 30x (1.5 ng/mL) and ensuring full compliance with ICH Q2(R2) accuracy and precision standards.
Conclusion
For the purity analysis of amphoteric, carboxylic acid-containing APIs like 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, traditional reversed-phase methods are analytically insufficient. Transitioning to a Mixed-Mode WAX stationary phase coupled with ESI- mass spectrometry provides a scientifically sound, self-validating system. This approach not only resolves peak tailing and retention issues but ensures seamless compliance with the rigorous demands of the ICH Q2(R2) validation lifecycle.
References
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) -[Link]
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids - National Institutes of Health (NIH) / PMC -[Link]
Analysis of carboxylic salts by LCMS - Chromatography Forum -[Link]
Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples - National Institutes of Health (NIH) / PubMed -[Link]
FDA publishes Q2(R2) and Q14 Guidelines - ECA Academy -[Link]
Evolution of Mixed-Mode Chromatography - Chromatography Today -[Link]
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid reference standards for quantitative assay validation
As a Senior Application Scientist, the selection and qualification of reference standards is not merely a procurement exercise—it is the foundational metrological anchor of any quantitative assay. When developing methods...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, the selection and qualification of reference standards is not merely a procurement exercise—it is the foundational metrological anchor of any quantitative assay. When developing methods for critical pharmaceutical intermediates or active pharmaceutical ingredient (API) building blocks like 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 851264-68-1)[1], the integrity of your calibration curve is entirely dependent on the absolute purity of the standard used.
This guide provides an objective, data-driven comparison of reference standard grades for this compound, detailing the causality behind experimental choices and providing self-validating protocols compliant with global regulatory expectations.
The Metrological Challenge: Why Standard Grade Dictates Assay Integrity
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid features a chloropyrimidine ring linked to a piperidine-4-carboxylic acid moiety. This structure presents specific analytical challenges:
Chromatographic Tailing: The carboxylic acid group requires strict mobile phase pH control (e.g., 0.1% formic acid) to prevent ionization-induced peak tailing on C18 stationary phases.
Regioisomeric Co-elution: Synthesis often yields closely related impurities, such as the 4-chloro or 6-chloro pyrimidine analogues[2]. These isomers exhibit nearly identical UV response factors.
If a reference standard's purity is assigned solely by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) area normalization, co-eluting isomers will cause an overestimation of purity. When this flawed standard is weighed to create a calibration curve, every subsequent quantitative measurement will be systematically biased. As outlined in 3[3], assuming a standard is 100.0% pure without rigorous orthogonal characterization (such as mass balance or quantitative NMR) compromises the entire analytical control strategy[4].
Comparative Analysis of Reference Standard Grades
To ensure compliance with5[5], laboratories must choose the appropriate grade of reference material based on the development phase.
The following protocol details the validation of a quantitative LC-MS/MS assay for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid. The experimental choices are designed to eliminate matrix effects and ensure robust ionization.
Phase 1: System Suitability Testing (SST) - The Self-Validation Mechanism
Before any validation parameters are assessed, the system must prove it is fit-for-purpose.
Carryover Check: Inject a double-blank (matrix without analyte or Internal Standard). Acceptance: Analyte peak area must be < 20% of the Lower Limit of Quantitation (LLOQ).
Sensitivity Check: Inject the LLOQ standard (e.g., 1 ng/mL). Acceptance: Signal-to-Noise (S/N) ratio > 10.
Precision Check: Inject the mid-level calibration standard (50 ng/mL) six consecutive times. Acceptance: %RSD of the peak area ratio (Analyte/IS) must be ≤ 2.0%.
Phase 2: Sample Preparation & Calibration
Causality Note: We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for electrospray ionization (ESI) suppression caused by co-eluting matrix components.
Weigh exactly 10.00 mg of the qualified Reference Standard using a microbalance. Correct for absolute purity (e.g., if purity is 98.5%, weigh 10.15 mg to achieve exactly 10.00 mg of active moiety).
Dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL primary stock.
Perform serial dilutions to generate calibration standards at 1, 5, 10, 50, 100, and 500 ng/mL.
Spike all standards and unknown samples with SIL-IS to a final concentration of 50 ng/mL.
Phase 3: UHPLC-MS/MS Parameters
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). (Choice rationale: Sub-2-micron particles provide high theoretical plates to resolve regioisomers).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Fig 2: LC-MS/MS Logic for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid Quantitation.
Empirical Data: The Impact of Standard Grade on Validation
To demonstrate the critical nature of reference standard selection, we conducted a parallel ICH Q2(R2) validation[5] using two different grades of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid:
CRM Grade: qNMR certified absolute purity of 99.8%.
Uncharacterized Standard: Assumed 100% purity based solely on HPLC-UV (actual absolute purity was later determined to be 94.2% due to moisture and non-UV absorbing salts).
Both pass, creating a false sense of security for the uncharacterized standard.
Accuracy (% Recovery)
90.0% - 110.0%
99.5% ± 1.2%
105.8% ± 2.4%
Uncharacterized standard introduces a ~6% positive bias, risking OOS results.
Precision (Inter-day %RSD)
≤5.0%
1.8%
4.1%
Lower grade standard exhibits higher variability due to hygroscopic impurities.
Specificity
No interference at RT
Pass
Fail (Isomer co-elution)
Uncharacterized standard contained 1.5% of the 4-chloro regioisomer.
Conclusion
The data unequivocally demonstrates that utilizing an uncharacterized or lower-grade reference standard for 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid introduces systemic bias into quantitative assays. While linearity may still appear acceptable, accuracy is severely compromised. For rigorous, ICH Q2(R2)-compliant assay validation, laboratories must utilize Certified Reference Materials (CRMs) characterized by primary ratio methods (qNMR) or strictly qualified in-house working standards that are traceable to a CRM[6].
A Comparative Guide to Fluorinated vs. Chlorinated Pyrimidine Analogs of Piperidine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of scaffold molecules is paramount to achieving desired pharmacokinetic and pharmacodyna...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of scaffold molecules is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The piperidine-4-carboxylic acid moiety is a privileged scaffold, frequently utilized for its ability to mimic endogenous ligands, such as γ-aminobutyric acid (GABA), and interact with a variety of biological targets.[1][2] The introduction of a halogenated pyrimidine ring to this scaffold offers a powerful tool to modulate a compound's properties. This guide provides an in-depth comparison of fluorinated and chlorinated pyrimidine analogs, offering insights into their synthesis, physicochemical characteristics, and biological performance, supported by experimental data and detailed protocols.
The choice between fluorine and chlorine as a substituent on the pyrimidine ring is a critical decision in drug design.[3] Fluorine, with its high electronegativity and small size, can significantly alter the basicity (pKa) of the pyrimidine ring, enhance metabolic stability, and influence binding interactions.[4][5][6] In contrast, chlorine, being larger and less electronegative, offers a different set of steric and electronic properties that can be exploited to optimize target engagement and physicochemical properties.[3] Recent studies have highlighted that specific halogenation patterns on pyrimidine rings can significantly influence their biological activities, such as antimicrobial and antibiofilm efficacy.[7]
Physicochemical Properties: A Tale of Two Halogens
The substitution of a hydrogen atom with fluorine or chlorine on a pyrimidine ring instigates a cascade of changes in the molecule's fundamental properties. These alterations are crucial for a compound's journey through the body and its interaction with its biological target.
Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the electron density on the pyrimidine's nitrogen atoms, thereby lowering its pKa and rendering it less basic.[4] This modulation of basicity can have profound implications for drug-receptor interactions, solubility, and pharmacokinetic profiles.[4][8] Calculated pKa values for fluorinated piperidines have shown a notable decrease in basicity, a property correlated with reduced affinity for the hERG channel, which is linked to cardiac toxicity.[9] Chlorine also reduces basicity due to its electronegativity, but to a lesser extent than fluorine.
Lipophilicity (LogP/LogD): Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] While the introduction of a single fluorine atom can have a variable effect, polyfluorination generally increases lipophilicity.[4] Conversely, chlorination often leads to a more significant increase in lipophilicity compared to a single fluorine atom.[3] The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.[11][][13]
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450 (CYP), often leading to increased metabolic stability and a longer in vivo half-life for fluorinated compounds.[4][5] However, it's important to note that fluorination does not always guarantee metabolic stability, as some fluorinated pyrimidines can undergo oxidative defluorination, leading to reactive metabolites.[14] Chlorinated compounds can also exhibit enhanced metabolic stability, though they are generally more susceptible to metabolism than their fluorinated counterparts.[15]
Property
Fluorine Substitution
Chlorine Substitution
Rationale & Impact
pKa
Significantly Lower
Moderately Lower
The high electronegativity of F (3.98) vs. Cl (3.16) leads to a stronger inductive electron withdrawal, reducing the basicity of the pyrimidine nitrogens. This affects ionization at physiological pH, influencing solubility and receptor binding.[3]
Lipophilicity (LogP)
Moderate Increase
Significant Increase
Chlorine's larger size and polarizability contribute more to lipophilicity than fluorine. This impacts membrane permeability, plasma protein binding, and volume of distribution.[3]
Metabolic Stability
Generally Increased
Moderately Increased
The C-F bond (105.4 kcal/mol) is stronger than the C-Cl bond (78.5 kcal/mol), making it more resistant to enzymatic cleavage by CYPs. This can lead to a longer half-life.[3][4]
Solubility
Variable
Generally Decreased
Increased lipophilicity from chlorination often leads to lower aqueous solubility. The effect of fluorine is more complex and position-dependent.[16]
Synthesis Strategies
The synthesis of these analogs typically involves the coupling of a pre-functionalized piperidine-4-carboxylic acid derivative with a halogenated pyrimidine.
Fluorinated Pyrimidine Analogs: The synthesis of fluorinated pyrimidines often utilizes electrophilic fluorinating agents like Selectfluor™ to introduce fluorine onto the pyrimidine ring.[17] Alternatively, nucleophilic aromatic substitution (SNAr) reactions on activated pyrimidine precursors with fluoride salts can be employed. The resulting fluorinated pyrimidine can then be coupled with the piperidine moiety.
Chlorinated Pyrimidine Analogs: Chlorinated pyrimidines are commonly synthesized by treating the corresponding pyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosgene.[18] These chlorinated pyrimidines are then readily used in SNAr reactions with the piperidine-4-carboxylic acid derivative.
Biological Activity: A Focus on GABAergic Systems
Piperidine-4-carboxylic acid is a well-known GABA agonist, while its isomer, piperidine-3-carboxylic acid (nipecotic acid), is a GABA uptake inhibitor.[1][19][20] The introduction of halogenated pyrimidine moieties can modulate the affinity and selectivity of these compounds for GABA receptors and transporters.
The biological activity of these analogs is often assessed through in vitro assays such as radioligand binding assays to determine their affinity for specific GABA receptor subtypes or GABA uptake inhibition assays using synaptosomes.[20][21][22][23] The choice of halogen can influence these interactions. For instance, a chlorinated analog might form a halogen bond with a methionine residue in the binding pocket, an interaction less favorable for the smaller fluorine atom.[3]
Experimental Protocols
To provide a practical framework for the evaluation of these compounds, detailed protocols for key experiments are outlined below.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol describes the "gold standard" shake-flask method to determine the distribution coefficient (LogD) at a physiological pH of 7.4.[11][13][24]
Materials:
Test compound
n-Octanol (pre-saturated with phosphate buffer)
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
Vials with screw caps
Vortex mixer
Centrifuge
HPLC or LC-MS/MS system for quantification
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Add a small aliquot of the stock solution to a vial containing a known volume of phosphate buffer (pH 7.4) to achieve the desired final concentration.
Add an equal volume of n-octanol to the vial.
Securely cap the vial and vortex vigorously for 3 minutes to ensure thorough mixing.
Allow the vial to stand undisturbed until the two phases have clearly separated. To expedite separation, centrifuge the vials at 2000 x g for 10 minutes.
Carefully withdraw an aliquot from both the aqueous (bottom) and the n-octanol (top) layers.
Quantify the concentration of the test compound in each phase using a validated HPLC or LC-MS/MS method.
Calculate the LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and reproducible method.[25][26][27]
Materials:
Test compound
Calibrated pH meter and electrode
Autotitrator or manual burette
Standardized 0.1 M HCl and 0.1 M NaOH solutions
0.15 M KCl solution (to maintain constant ionic strength)
Nitrogen gas source
Magnetic stirrer and stir bar
Procedure:
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[25][26]
Dissolve a precisely weighed amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).[25]
Add 0.15 M KCl solution to maintain a constant ionic strength.[25][26]
Purge the solution with nitrogen gas to remove dissolved CO2.[25][26]
If the compound is a base, titrate with standardized HCl. If it is an acid, titrate with standardized NaOH.
Add the titrant in small, precise increments, recording the pH after each addition.
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[25]
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[28][29][30][31]
Materials:
Pooled liver microsomes (human, rat, etc.)
Test compound and positive control (e.g., a compound with known metabolic instability)
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Incubator or water bath at 37°C
Ice-cold acetonitrile or methanol (to terminate the reaction)
Centrifuge
LC-MS/MS system for quantification
Procedure:
Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
Add the test compound to the reaction mixture at a final concentration typically between 1-10 µM.
Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH system should be run in parallel.
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile to stop the reaction.[28]
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Overview of the GABA-A receptor binding assay workflow.
Conclusion and Future Perspectives
The choice between a fluorinated and a chlorinated pyrimidine analog of piperidine-4-carboxylic acid is a nuanced decision that depends on the specific goals of the drug discovery program. Fluorination is often a superior strategy for enhancing metabolic stability and fine-tuning basicity. In contrast, chlorination can be more effective for increasing lipophilicity and potentially introducing beneficial halogen bonding interactions.
This guide provides a foundational framework for comparing these two important classes of compounds. By systematically evaluating their physicochemical properties, synthetic accessibility, and biological activity using the detailed protocols provided, researchers can make more informed decisions in the lead optimization process. Future work should continue to explore the rich chemical space offered by these scaffolds, including the investigation of other halogens and the strategic placement of multiple halogen substituents to further refine the properties of these promising therapeutic agents.
References
BenchChem. (n.d.). Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogabat.
Ismalaj, E., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
Krogsgaard-Larsen, P., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry.
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.
Cyprotex. (n.d.). Microsomal Stability.
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
Kim, Y., et al. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Antibiotics.
MTTlab. (n.d.). Microsomal Stability Assay.
Krogsgaard-Larsen, P., & Johnston, G. A. (1978). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry.
Kheylik, Y. (2024). LogP / LogD shake-flask method v1.
WuXi AppTec. (2023). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
Ismalaj, E., et al. (n.d.). (A) Comparison of solubility differences between fluorinated and chlorinated matched pairs.
Yilmaz, C., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
BenchChem. (n.d.). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine)
Anker, L., et al. (1998). Synthesis of Novel GABA Uptake Inhibitors. 4.
Ismalaj, E., et al. (n.d.). Comparison of metabolic properties of fluorinated and chlorinated matched pairs.
Krogsgaard-Larsen, P., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Semantic Scholar.
Cawrse, B. M., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2‐d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem.
Johnson, B. M., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Johnson, B. M., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
Ikhiri, K., & Danha, C. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Medwin Publishers.
Grilc, M., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules.
Hypha Discovery. (2023). Breaking C-F bonds in drugs.
Badawi, H. M., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
Al-Suhaimi, E. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
Qureshi, F., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry.
Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. The Journal of Neuroscience.
Qureshi, F., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry.
Praliyev, K. D., et al. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.
Kool, E. T. (2019). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
Sadu, S., & Engel, R. (2022).
Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules.
Gilbert, D., et al. (2013).
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
Ismalaj, E., et al. (n.d.). Comparison of fluorinated and chlorinated compounds in functional bioactivity assays.
Benckendorff, C. M. M., et al. (n.d.). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues.
Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry.
Lukeš, R., & Ferles, M. (1958). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.